molecular formula C11H10N2O3 B2478166 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid CAS No. 176646-90-5

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid

Cat. No.: B2478166
CAS No.: 176646-90-5
M. Wt: 218.212
InChI Key: BVBPIQKAVZOYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (CAS 176646-90-5) is a high-purity indole derivative supplied for advanced research and development, particularly in medicinal chemistry. The indole-2-carboxylic acid scaffold is recognized as a promising core structure in the discovery of novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . Research indicates that derivatives based on this scaffold can effectively chelate the two Mg²⁺ ions within the active site of the viral integrase enzyme, a key mechanism for antiviral activity . This compound serves as a versatile building block for further structural optimization, allowing researchers to explore interactions with hydrophobic cavities near the enzyme's active site to enhance potency and overcome drug resistance . Beyond antiviral applications, the indole-3-acetamide moiety is a structure of interest in other biological contexts, including the synthesis of compounds with plant growth regulation activity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can access detailed safety information, including GHS hazard statements (H302, H315, H319, H335), prior to purchase . The compound is characterized by its molecular formula (C₁₁H₁₀N₂O₃) and a molecular weight of 218.21 g/mol .

Properties

IUPAC Name

3-(2-amino-2-oxoethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-9(14)5-7-6-3-1-2-4-8(6)13-10(7)11(15)16/h1-4,13H,5H2,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBPIQKAVZOYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176646-90-5
Record name 3-(carbamoylmethyl)-1h-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (C₁₁H₁₀N₂O₃), a critical scaffold in the development of glycine site NMDA receptor antagonists and HIV-1 integrase inhibitors. The protocol prioritizes a scalable, three-step workflow: Fischer Indole Cyclization followed by Anhydride Activation and Regioselective Aminolysis . This route is selected for its use of commodity precursors (phenylhydrazine,


-ketoglutaric acid) and its avoidance of expensive transition metal catalysts, making it suitable for both bench-scale discovery and process development.

Retrosynthetic Analysis & Strategy

The target molecule features an indole core with a carboxylic acid at C2 and an acetamide side chain at C3. Direct construction of the indole ring with these substituents in place is more efficient than late-stage functionalization of the indole core.

  • Disconnection: The C2-C3 bond and the N1-C2 bond are formed via the Fischer Indole Synthesis.

  • Precursors: Phenylhydrazine provides the aromatic amine and N1. 2-Oxoglutaric acid (

    
    -ketoglutaric acid) provides the C2-C3 carbons and the pre-functionalized side chains (C2-COOH and C3-CH2COOH).
    
  • Differentiation: The resulting intermediate is a diacid. The challenge lies in selectively amidating the aliphatic C3-acetic acid moiety while retaining the C2-aromatic carboxylic acid. This is achieved via a cyclic anhydride intermediate, exploiting the reactivity difference between the conjugated aromatic carbonyl and the isolated aliphatic carbonyl.

Synthetic Pathway Diagram

SynthesisPathway Start Phenylhydrazine + 2-Oxoglutaric Acid Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (Acid Cat.) Diacid 3-(Carboxymethyl)-1H- indole-2-carboxylic acid Hydrazone->Diacid Fischer Cyclization (PPA or H2SO4) Anhydride Cyclic Anhydride Intermediate Diacid->Anhydride Dehydration (Ac2O, Reflux) Target 3-(Carbamoylmethyl)-1H- indole-2-carboxylic acid Anhydride->Target Regioselective Aminolysis (NH3)

Caption: Step-wise synthetic pathway from commodity precursors to the target amido-acid.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Carboxymethyl)-1H-indole-2-carboxylic acid

This step utilizes the Fischer Indole Synthesis. The choice of acid catalyst is critical; Polyphosphoric acid (PPA) is preferred over H₂SO₄ to minimize sulfonation byproducts and improve yield.

Reagents:

  • Phenylhydrazine hydrochloride (1.0 equiv)

  • 2-Oxoglutaric acid (1.1 equiv)

  • Polyphosphoric acid (PPA) (Solvent/Catalyst)

Protocol:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine hydrochloride (14.5 g, 0.1 mol) and 2-oxoglutaric acid (16.1 g, 0.11 mol) in 150 mL of glacial acetic acid. Stir at room temperature for 2 hours. A solid hydrazone precipitate typically forms.

  • Cyclization: Filter the hydrazone (optional) or remove the solvent in vacuo. Add PPA (approx. 100 g) to the residue.

  • Heating: Heat the mixture to 100–110°C with mechanical stirring. Monitor the reaction by TLC (shutdown of hydrazone spot). The reaction typically completes in 3–4 hours.

  • Quench: Cool the dark syrup to 60°C and pour slowly into 500 mL of ice-water with vigorous stirring. The crude indole diacid will precipitate as a grey/brown solid.

  • Purification: Filter the solid. Dissolve in 10% NaHCO₃ solution (filtering off any insoluble tars). Acidify the filtrate with conc. HCl to pH 2 to reprecipitate the product. Recrystallize from ethanol/water.

Key Data:

  • Yield: 65–75%

  • Appearance: Off-white to pale brown solid.

Step 2 & 3: Anhydride Formation and Regioselective Aminolysis

Direct amidation of the diacid is difficult to control. Converting to the cyclic anhydride activates both carboxyl groups, but the aliphatic carbonyl is more reactive toward nucleophilic attack by ammonia due to the lack of conjugation with the indole ring, favoring the formation of the desired 3-acetamide.

Reagents:

  • 3-(Carboxymethyl)-1H-indole-2-carboxylic acid (from Step 1)

  • Acetic anhydride (Ac₂O) (Excess)

  • Ammonia (NH₃) gas or 28% NH₄OH

  • THF or Dioxane (Solvent)

Protocol:

  • Anhydride Formation: Suspend the diacid (10 g) in acetic anhydride (30 mL). Heat to reflux for 1 hour. The solid will dissolve.

  • Isolation: Cool the solution. The cyclic anhydride may crystallize upon cooling or upon concentration. Filter and wash with cold ether/hexane to remove traces of acetic acid.

    • Checkpoint: IR spectroscopy should show characteristic anhydride doublets (approx. 1760 and 1800 cm⁻¹).

  • Aminolysis: Dissolve the isolated anhydride in anhydrous THF (100 mL). Cool to 0°C.

  • Addition: Bubble dry NH₃ gas through the solution for 30 minutes, or add 28% NH₄OH (excess) dropwise. A precipitate will form immediately.

  • Workup: Stir for 1 hour at room temperature. Evaporate the solvent.

  • Separation: The residue contains the target (acid-amide) and potentially the regioisomer (2-amide-3-acid).

    • Dissolve the solid in dilute NaHCO₃. The target (containing a free COOH) will dissolve. Any diamide (over-reaction) will remain insoluble.

    • Filter.[1] Acidify the filtrate carefully with dilute HCl. The target compound precipitates.

    • Note: If the regioisomer is present, fractional crystallization from methanol is required, though the aliphatic attack is kinetically favored.

Key Data:

  • Overall Yield (Step 2+3): 55–65%

  • Characterization:

    • ¹H NMR (DMSO-d₆):

      
       11.5 (s, 1H, Indole NH), 7.6–7.0 (m, 4H, Ar-H), 7.4/6.9 (bs, 2H, CONH₂), 3.9 (s, 2H, CH₂).
      
    • MS (ESI): m/z 233 [M+H]⁺.

Process Logic & Expert Insights

Why the Anhydride Route?

Attempting to couple the diacid directly with amines using EDC/HOBt often leads to a mixture of mono-amides and diamides. The 2-COOH is sterically hindered by the orth-substituent and conjugated with the aromatic ring, making it less electrophilic than the 3-acetic acid side chain. The anhydride route locks the molecule into a reactive conformation where the aliphatic carbonyl (C3-side) is significantly more susceptible to nucleophilic attack by ammonia than the conjugated aromatic carbonyl (C2-side).

Self-Validating Protocol Checks
  • Step 1 Check: If the hydrazone does not precipitate or the PPA reaction turns into a black tar with no recovery, the temperature was likely too high (>120°C). Keep strictly below 110°C.

  • Step 2 Check: Successful anhydride formation is indicated by the disappearance of the broad carboxylic acid O-H stretch in IR and the appearance of high-frequency carbonyl bands.

  • Step 3 Check: Solubility in bicarbonate is the primary test. If the product does not dissolve in NaHCO₃, it is likely the diamide (both groups amidated), indicating the ammonia reaction was too aggressive or the anhydride was opened with excess amine at high temp.

Quantitative Summary Table

ParameterStep 1: Fischer CyclizationStep 2: Anhydride ActivationStep 3: Aminolysis
Limiting Reagent Phenylhydrazine HClIndole DiacidIndole Anhydride
Key Reagent 2-Oxoglutaric AcidAcetic AnhydrideAmmonia (gas/aq)
Solvent/Cat PPAAc₂O (Neat)THF
Temp/Time 100°C / 3 hReflux / 1 h0°C -> RT / 1 h
Typical Yield 70%85%70%
Critical Control Temp < 110°CAnhydrous conditionsStoichiometry of NH₃

References

  • Fischer Indole Synthesis Mechanism & Review

    • Robinson, B. (1963). "The Fischer Indole Synthesis."[2] Chemical Reviews, 63(4), 373–401. Link

  • Synthesis of Indole-2-Carboxylic Acid Derivatives

    • Zhao, X., et al. (2015). "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists." Journal of Medicinal Chemistry, 58(24). Link

  • Anhydride Opening Regioselectivity (Homophthalic Analogues)

    • Cushman, M., & Castagnoli, N. (1974). "The condensation of succinic anhydrides with Schiff bases." The Journal of Organic Chemistry, 39(11), 1546–1550. (Provides mechanistic basis for anhydride reactivity differences). Link

  • Related 3-Carbamoylmethyl Indole Synthesis

    • Mollova, Y., et al. (2022). "Synthesis of 3-Carbamoylmethyl-indole-1-carboxylic acid ethyl ester." Molbank, 2022(1), M1324.[3] Link

Sources

Biological Activity of Indole-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal chemistry, distinct from its ubiquitous isomer, indole-3-acetic acid (auxin). While the latter dominates plant biology, I2CA derivatives are critical in mammalian pharmacology, serving as potent NMDA receptor glycine-site antagonists , tubulin polymerization inhibitors , and HIV-1 integrase strand transfer inhibitors (INSTIs) .

This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols necessary for researchers developing I2CA-based therapeutics. It moves beyond basic descriptions to provide a self-validating experimental framework for drug discovery.

Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)

The biological versatility of the I2CA scaffold stems from its ability to participate in hydrogen bonding (via the C2-carboxylic acid and N1-H) and


-stacking interactions (via the indole core).
SAR Landscape

The following diagram illustrates the critical substitution points on the I2CA scaffold that dictate biological selectivity.

SAR_Map Core Indole-2-Carboxylic Acid (Scaffold) C2_COOH C2-Carboxylic Acid (Essential for H-bonding/Chelation) Core->C2_COOH N1 N1 Position (Solubility & Bioavailability) Core->N1 C3 C3 Position (Steric Bulk/Selectivity) Core->C3 C5_C6 C5/C6 Positions (Electronic Effects) Core->C5_C6 NMDA NMDA Glycine Site Affinity (Requires C5/C6 Halogens) C2_COOH->NMDA H-Bond Donor/Acceptor Integrase HIV Integrase Inhibition (Mg2+ Chelation via C2) C2_COOH->Integrase Metal Chelation Tubulin Anticancer/Tubulin Arrest (C3 Phenyl/Hydrazide extension) C3->Tubulin Bulky aryl groups induce apoptosis C5_C6->NMDA Cl/F substitution increases potency

Figure 1: Structure-Activity Relationship (SAR) map of Indole-2-carboxylic acid derivatives highlighting critical substitution zones for specific therapeutic targets.

Part 2: Neuropharmacology – The NMDA Connection[1]

Mechanism of Action: Glycine Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor requires the co-agonist glycine for activation. Excessive NMDA activation leads to excitotoxicity, a hallmark of stroke and neurodegenerative diseases.

I2CA derivatives, particularly those with halogen substitutions (e.g., 4,6-dichloroindole-2-carboxylic acid ), act as competitive antagonists at the strychnine-insensitive glycine binding site (NR1 subunit). Unlike channel blockers (e.g., ketamine), glycine site antagonists avoid psychotomimetic side effects.

Key Derivative Data
CompoundSubstitutionKi (nM) - Glycine SiteMechanism Note
I2CA (Parent) None~20,000Weak competitive antagonist.
5-Cl-I2CA 5-Chloro850Increased lipophilicity improves binding.
4,6-diCl-I2CA 4,6-Dichloro45"Gold standard" probe for glycine site.
GV150526 3-substituted2.0High affinity; crossed BBB in clinical trials.

Part 3: Oncology & Virology – Dual Mechanisms

Tubulin Polymerization Inhibition (Anticancer)

Recent medicinal chemistry efforts have focused on indole-2-carboxylic acid hydrazide-hydrazones . These derivatives bind to the colchicine site of tubulin, preventing polymerization into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Critical Feature: A bulky hydrophobic group (e.g., phenyl) at C3 or attached via the hydrazide linker is essential for occupying the hydrophobic pocket of tubulin.

HIV-1 Integrase Inhibition

The C2-carboxylic acid and the indole nitrogen form a triad that chelates the two Mg²⁺ ions in the active site of HIV-1 integrase.[1][2] This blocks the "strand transfer" step where viral DNA is inserted into the host genome.

  • Validation: Docking studies confirm that C6-halogenated derivatives enhance binding via

    
    -stacking with the viral DNA base (dC20).[1][2]
    

Part 4: Synthetic Protocol (Technical Workflow)

This section details the synthesis of 5-Chloro-indole-2-carboxylic acid hydrazide , a versatile intermediate for anticancer library generation.

Reaction Scheme

Reissert Indole Synthesis (Modified)

  • Condensation: 4-Chloronitrotoluene + Diethyl Oxalate

    
     Ethoxide/Ethanol.
    
  • Reductive Cyclization: Zn dust / Acetic Acid.

  • Hydrazinolysis: Hydrazine Hydrate.[3]

Synthesis_Workflow Start Start: 4-Chloronitrotoluene + Diethyl Oxalate Step1 Step 1: Condensation (KOGtBu / THF, 0°C to RT) Start->Step1 Inter1 Intermediate: Potassium enolate Step1->Inter1 Step2 Step 2: Reductive Cyclization (Zn dust / AcOH, 80°C) Inter1->Step2 Product1 Ethyl 5-chloroindole-2-carboxylate Step2->Product1 Step3 Step 3: Hydrazinolysis (NH2NH2-H2O / EtOH, Reflux) Product1->Step3 Final Final Product: 5-Chloroindole-2-carbohydrazide Step3->Final

Figure 2: Synthetic workflow for the production of the 5-chloroindole-2-carbohydrazide precursor.

Detailed Methodology

Step 1: Condensation (Critical Control Point)

  • Reagents: 4-Chloronitrotoluene (10 mmol), Diethyl oxalate (12 mmol), Potassium tert-butoxide (12 mmol).

  • Protocol: Dissolve base in anhydrous THF under

    
    . Add diethyl oxalate. Dropwise add nitrotoluene (exothermic). Stir 3h.
    
  • Why: Use of t-BuOK prevents transesterification side products common with ethoxide.

Step 2: Reductive Cyclization

  • Protocol: Dissolve the red enolate precipitate in Glacial Acetic Acid. Add Zn dust (4 eq) in portions. Heat to 80°C for 2h.

  • Caution: Exothermic reaction. Monitor by TLC (Hexane:EtOAc 8:2). The nitro group reduces to the amine, which intramolecularly attacks the ketone to close the ring.

Step 3: Hydrazinolysis

  • Protocol: Suspend ester in absolute ethanol. Add Hydrazine hydrate (99%, 5 eq). Reflux for 6h.

  • Purification: Cool to RT. The hydrazide precipitates as a white/off-white solid. Filter and wash with cold ethanol.

  • Yield Target: >75%.

Part 5: Experimental Validation (Assay Framework)

To validate the biological activity of the synthesized derivative, use the following self-validating protocols.

In Vitro Tubulin Polymerization Assay

This assay confirms if the antiproliferative effect is due to tubulin targeting.

  • Reagents: Purified tubulin (>99%), GTP (1 mM), Test Compound (1-10

    
    M).
    
  • Control: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Vehicle).

  • Method:

    • Prepare tubulin in PEM buffer (pH 6.9) at 4°C.

    • Add test compound.[3][4][5]

    • Transfer to 37°C plate reader.

    • Measure absorbance at 340 nm every 30s for 60 mins.

  • Data Interpretation:

    • Destabilizers (I2CA-like): Decrease in

      
       and final OD compared to vehicle.
      
    • Stabilizers: Increase in polymerization rate.

NMDA Glycine Site Binding (Radioligand Displacement)
  • Ligand: [³H]-MDL 105,519 (Specific glycine site antagonist).

  • Tissue: Rat cerebral cortex membranes (washed 4x to remove endogenous glycine).

  • Protocol:

    • Incubate membranes + [³H]-Ligand (5 nM) + Test Compound (0.1 nM - 10

      
      M).
      
    • Incubate 30 min at 4°C.

    • Terminate via rapid filtration (Whatman GF/B filters).

  • Calculation:

    
     converted to 
    
    
    
    using Cheng-Prusoff equation.

References

  • Hu, Y., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[1] RSC Advances. Link

  • Gavish, M., et al. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[6] Science. Link

  • Salituro, F. G., et al. (1990). "Indole-2-carboxylic acid derivatives as probes of the strychnine-insensitive glycine binding site of the NMDA receptor."[7] Journal of Medicinal Chemistry. Link

  • Kopanska, K., et al. (2005). "Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1." Bioorganic & Medicinal Chemistry Letters. Link

  • Verma, S., et al. (2023). "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." Molecules. Link

Sources

Spectroscopic Characterization of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The core structure is a bicyclic indole ring, substituted at the 2-position with a carboxylic acid and at the 3-position with a carbamoylmethyl (acetamide) group. These functionalities—a carboxylic acid, a secondary amide, and the indole nucleus—will dominate the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid, with shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the methylene protons of the carbamoylmethyl group, the amide protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
H1 (Indole N-H)11.0 - 12.0broad singletThe acidic proton on the indole nitrogen is typically deshielded and may exchange with D₂O.
H4, H5, H6, H7 (Aromatic)7.0 - 7.8multipletsThese protons on the benzene portion of the indole ring will appear as a complex set of multiplets.
CH₂~3.6singletThe methylene protons adjacent to the carbonyl of the amide and the indole ring are expected to be a singlet.
CONH₂7.0 - 7.5broad singletThe two amide protons may appear as a single broad resonance, and their chemical shift can be solvent-dependent. They will exchange with D₂O.
COOH> 12.0very broad singletThe carboxylic acid proton is highly deshielded and often appears as a very broad signal that will readily exchange with D₂O.

Predictions are based on general chemical shift values for similar functional groups and analysis of related indole derivatives.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid and the amide will be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 175
C=O (Amide)170 - 175
C2 (Indole)~135
C3 (Indole)~110
C3a, C7a (Indole Bridgehead)125 - 140
C4, C5, C6, C7 (Aromatic)110 - 130
CH₂~35

Predictions are based on typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid will be characterized by the stretching and bending vibrations of the O-H, N-H, C=O, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad
AmideN-H stretch3100-3500Medium (two bands for -NH₂)
IndoleN-H stretch~3400Medium, sharp
Carboxylic AcidC=O stretch1680-1710Strong
AmideC=O stretch (Amide I)1630-1680Strong
AmideN-H bend (Amide II)1550-1640Medium
Aromatic RingC=C stretch1450-1600Medium to weak
Carboxylic AcidC-O stretch1210-1320Medium

The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to hydrogen bonding.[1][2] The two distinct C=O stretches for the carboxylic acid and the amide will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (C₁₁H₁₀N₂O₃), the molecular weight is 218.21 g/mol .

High-Resolution Mass Spectrometry (HRMS)

In high-resolution mass spectrometry, the exact mass of the molecular ion can be determined, which confirms the elemental composition.

  • Predicted [M+H]⁺: 219.0764

  • Predicted [M+Na]⁺: 241.0583

  • Predicted [M-H]⁻: 217.0619

These predicted values are crucial for confirming the identity of the synthesized compound.[3]

Fragmentation Pathway

The fragmentation of the molecular ion in the mass spectrometer can provide structural information. A logical fragmentation workflow is depicted below.

fragmentation M [M]+• m/z = 218 F1 [M - H₂O]+• m/z = 200 M->F1 - H₂O F2 [M - •COOH]+ m/z = 173 M->F2 - •COOH F3 [M - CH₂CONH₂]+ m/z = 161 M->F3 - •CH₂CONH₂ F4 [F3 - CO]+ m/z = 133 F3->F4 - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Key fragmentation pathways would likely involve the loss of water (H₂O) from the carboxylic acid, the loss of the carboxyl radical (•COOH), and the loss of the carbamoylmethyl radical (•CH₂CONH₂).

Experimental Workflow: A General Protocol for Spectroscopic Analysis

For researchers aiming to acquire experimental data for 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid, the following general protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred for compounds with acidic protons as it allows for their observation.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled ¹³C experiment is standard.

    • Consider 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acquisition: Use an electrospray ionization (ESI) source for high-resolution mass spectrometry. Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Sources

Indole Derivatives in Modern Drug Discovery: From Privileged Scaffold to Clinical Reality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold (benzopyrrole) remains one of the most prolific "privileged structures" in medicinal chemistry. Its ubiquity in natural products (tryptophan, serotonin, vinca alkaloids) and its ability to engage diverse biological targets—from G-protein-coupled receptors (GPCRs) to receptor tyrosine kinases (RTKs)—make it a cornerstone of modern drug design. This technical guide analyzes the structural utility of indoles, details the mechanism of action of key approved therapeutics, and provides a validated synthetic protocol for rapid scaffold generation in discovery campaigns.

Part 1: The Indole Pharmacophore & SAR

The indole ring system is a bicyclic planar structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its high drug-likeness arises from its ability to serve as a hydrogen bond donor (via N1-H) and its rich electron density, which facilitates pi-pi stacking interactions within protein binding pockets.

Structure-Activity Relationship (SAR) Mapping

The following diagram illustrates the core numbering and the pharmacophoric potential at each position, guiding rational design.

IndoleSAR Indole INDOLE CORE (Benzopyrrole) N1 N1 Position H-Bond Donor Solubility Modulation Indole->N1 Polar Interaction C2 C2 Position Steric Gatekeeper Lipophilic Pocket Interaction Indole->C2 Substituent Vector C3 C3 Position Primary Electrophilic Site Bioisostere for Tryptophan Indole->C3 Major Functionalization C5 C5 Position Metabolic Hotspot (F/Cl block) Halogen Bonding Indole->C5 Metabolic Stability

Figure 1: Pharmacophore mapping of the indole scaffold, highlighting key positions for medicinal chemistry optimization.[1]

Part 2: Therapeutic Applications in Oncology (Kinase Inhibitors)[2][3][4]

Indole derivatives have achieved immense success as kinase inhibitors. The scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase domain.

Case Study: Sunitinib (Sutent®)

Mechanism: Sunitinib is a multi-targeted RTK inhibitor.[2][3] It competitively binds to the ATP-binding pocket of VEGFR2, PDGFR


, and c-KIT. By preventing ATP binding, it inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT) responsible for angiogenesis and tumor proliferation.

Data Summary: Key Indole-Based Kinase Inhibitors

DrugTarget(s)Indole MotifIndicationFDA Approval
Sunitinib VEGFR, PDGFR, KITOxindole (2-indolinone)RCC, GIST2006
Osimertinib EGFR (T790M/L858R)Indole (C3-linked)NSCLC (Mutant)2015
Alectinib ALKBenzo[b]carbazole (Indole-fused)ALK+ NSCLC2015
Lazertinib EGFR (Exon 19/21)IndoleNSCLC (1st Line)2024
Pathway Visualization: VEGFR Inhibition

The following diagram details the signaling blockade mechanism of Sunitinib.[3][4]

VEGFR_Pathway cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Inactive Monomer) VEGF->VEGFR2 Binding VEGFR2_Dimer Active Dimer (Phosphorylated) VEGFR2->VEGFR2_Dimer Dimerization Signal Downstream Signaling (RAS/RAF/MEK) VEGFR2_Dimer->Signal Blocked by Sunitinib ATP ATP ATP->VEGFR2_Dimer Phosphorylation (Normal) Sunitinib SUNITINIB (Indole Inhibitor) Sunitinib->VEGFR2_Dimer COMPETITIVE INHIBITION (Blocks ATP Pocket) Angiogenesis Angiogenesis & Proliferation Signal->Angiogenesis

Figure 2: Mechanism of Action for Sunitinib. The drug occupies the ATP-binding pocket of VEGFR-2, preventing autophosphorylation and halting the angiogenic signaling cascade.

Part 3: Synthetic Methodologies & Technical Protocol

While the Fischer Indole Synthesis remains a classic method, it suffers from harsh acidic conditions and limited regioselectivity for asymmetrical ketones. Modern drug discovery prioritizes modularity and functional group tolerance.

The Modern Standard: Larock Heteroannulation

For library generation in drug discovery, the Larock Indole Synthesis is the gold standard. It involves a Palladium-catalyzed heteroannulation between an o-iodoaniline and an internal alkyne.[5]

Advantages:

  • Convergent: Assembles complex cores from two simple precursors.

  • Regioselective: The bulky group of the alkyne preferentially occupies the C2 position.[5]

  • Mild: Tolerates esters, nitriles, and silyl ethers.

Larock_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Syn-Insertion) Coord->Insert Regioselective Elim Reductive Elimination (-HI) Insert->Elim C-N Bond Formation Elim->Pd0 Regeneration Product 2,3-Disubstituted Indole Elim->Product

Figure 3: Catalytic cycle of the Larock Indole Synthesis.[5] Key steps involve oxidative addition of the aryl iodide and regioselective syn-insertion of the alkyne.[5][6]

Validated Protocol: Larock Synthesis of 2,3-Diphenylindole

This protocol is designed for a 1.0 mmol scale, suitable for lead optimization.

Reagents:

  • o-Iodoaniline (1.0 equiv)

  • Diphenylacetylene (1.2 equiv)

  • Pd(OAc)

    
     (5 mol%)
    
  • Triphenylphosphine (PPh

    
    ) (10 mol%) - Note: Can be omitted if using "ligandless" conditions with chloride additives, but PPh3 ensures stability.
    
  • Na

    
    CO
    
    
    
    (3.0 equiv)
  • LiCl (1.0 equiv) - Crucial additive for rate acceleration.

  • DMF (Dimethylformamide) - Anhydrous.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 10 mL microwave vial or a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen for 5 minutes.

  • Reagent Addition:

    • Add o-iodoaniline (219 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), Na

      
      CO
      
      
      
      (318 mg, 3.0 mmol), and LiCl (42 mg, 1.0 mmol) to the vial.
    • Add the catalyst system: Pd(OAc)

      
       (11 mg, 0.05 mmol) and PPh
      
      
      
      (26 mg, 0.10 mmol).
  • Solvation:

    • Add anhydrous DMF (5 mL) via syringe.

    • Critical Checkpoint: Ensure the system is sealed and effectively purged to prevent Pd oxidation (Pd black formation).

  • Reaction:

    • Heat the mixture to 100°C for 12–24 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:1). The starting o-iodoaniline (usually more polar than the indole product) should disappear. The product often fluoresces blue/purple under UV (254/365 nm).

  • Work-up:

    • Cool to room temperature.

    • Dilute with diethyl ether (20 mL) and wash with saturated NH

      
      Cl (2 x 10 mL) to remove DMF and inorganic salts.
      
    • Wash the organic layer with brine (10 mL), dry over Na

      
      SO
      
      
      
      , and concentrate under vacuum.
  • Purification:

    • Purify via flash column chromatography (SiO

      
      ).
      
    • Eluent: Gradient of Hexane -> 5% EtOAc in Hexane.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of the broad NH

    
     signal of aniline (approx. 4.0 ppm) and the appearance of the indole NH (broad singlet, >8.0 ppm).
    
  • Yield: Expected yield >80% for standard substrates.

References

  • Hassan, R., et al. (2024).[7] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Link

  • FDA. (2024).[8] Novel Drug Approvals for 2024 (Lazertinib). FDA.gov. Link

  • Roskoski, R. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor.[2][9] Biochemical and Biophysical Research Communications. Link

  • Yakkala, P. A., et al. (2025).[10] Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Medicinal Chemistry.[10][11] Link

Sources

Methodological & Application

Synthesis of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthetic strategy is built upon the foundational Reissert indole synthesis, followed by a strategic functionalization at the C3 position. This document provides a step-by-step methodology, explains the chemical principles underpinning each transformation, and offers insights into critical experimental parameters. All procedures have been designed to be self-validating, ensuring reproducibility for researchers, scientists, and professionals in the field of drug development.

Introduction

The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products. Specifically, indole-2-carboxylic acid derivatives have garnered significant attention as versatile intermediates for the synthesis of complex therapeutic agents, including HIV-1 integrase inhibitors and CysLT1 selective antagonists.[1][2] The title compound, 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid, incorporates both the indole-2-carboxylic acid moiety and a C3-carbamoylmethyl side chain, making it a valuable building block for further chemical elaboration.

The synthetic approach outlined herein leverages the classical Reissert indole synthesis to construct the core indole-2-carboxylic acid framework from readily available starting materials.[3] Subsequent C3-functionalization is achieved through a carefully controlled alkylation, followed by a selective hydrolysis to yield the target molecule. This multi-step process has been optimized to provide a clear and reproducible pathway for obtaining high-purity 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid.

Overall Synthetic Strategy

The synthesis of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid is accomplished through a three-step sequence, as illustrated in the workflow diagram below. The process begins with the synthesis of ethyl 1H-indole-2-carboxylate, followed by C3-alkylation to introduce a cyanomethyl group, which is then selectively hydrolyzed to the desired carbamoylmethyl functionality. A final ester hydrolysis yields the target carboxylic acid.

Synthesis_Workflow A Step 1: Reissert Indole Synthesis (Ethyl 1H-indole-2-carboxylate) B Step 2: C3-Alkylation (Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate) A->B C3-Functionalization C Step 3: Selective Nitrile and Ester Hydrolysis (3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid) B->C Hydrolysis

Caption: Overall synthetic workflow for 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid.

Experimental Protocols

PART 1: Synthesis of Ethyl 1H-indole-2-carboxylate (Reissert Synthesis)

The initial step involves the synthesis of the core indole structure using the well-established Reissert indole synthesis. This reaction proceeds via the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.

Materials and Reagents:

Reagent/MaterialGradeSupplier
o-NitrotolueneReagent Grade, ≥99%Sigma-Aldrich
Diethyl oxalateReagent Grade, ≥99%Sigma-Aldrich
Potassium ethoxide25 wt. % solution in ethanolSigma-Aldrich
Anhydrous Ethanol200 proofSigma-Aldrich
Zinc dust<10 µm, ≥98%Sigma-Aldrich
Glacial Acetic AcidReagent Grade, ≥99.7%Fisher Scientific
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric acidConcentrated (37%)Fisher Scientific
Sodium bicarbonateReagent GradeFisher Scientific
Anhydrous sodium sulfateReagent GradeFisher Scientific

Step-by-Step Protocol:

  • Condensation: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, prepare a solution of potassium ethoxide by cautiously adding potassium metal to anhydrous ethanol. Alternatively, use a commercial solution of potassium ethoxide. To this solution, add diethyl oxalate, followed by the dropwise addition of o-nitrotoluene. The reaction mixture is then heated at reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the ethyl o-nitrophenylpyruvate. The solid is collected by filtration, washed with cold water, and dried.

  • Reductive Cyclization: In a round-bottom flask, the dried ethyl o-nitrophenylpyruvate is dissolved in glacial acetic acid. Zinc dust is added portion-wise with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove excess zinc and the filtrate is poured into ice-water. The precipitated crude ethyl 1H-indole-2-carboxylate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution until neutral. The crude product is then recrystallized from ethanol to afford pure ethyl 1H-indole-2-carboxylate as a white solid.

PART 2: Synthesis of Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate

The second part of the synthesis involves the introduction of a cyanomethyl group at the C3 position of the indole ring. This is achieved through an alkylation reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 1H-indole-2-carboxylateAs synthesized in Part 1-
2-Bromoacetonitrile98%Sigma-Aldrich
Sodium hydride60% dispersion in mineral oilSigma-Aldrich
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-Aldrich
Ethyl acetateReagent GradeFisher Scientific
Saturated brine solution--
Anhydrous magnesium sulfateReagent GradeFisher Scientific

Step-by-Step Protocol:

  • Deprotonation: In a flame-dried round-bottom flask under a nitrogen atmosphere, a suspension of sodium hydride in anhydrous DMF is prepared. The flask is cooled in an ice bath, and a solution of ethyl 1H-indole-2-carboxylate in anhydrous DMF is added dropwise. The mixture is stirred at 0°C for 30 minutes.

  • Alkylation: A solution of 2-bromoacetonitrile in anhydrous DMF is then added dropwise to the reaction mixture at 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate.

PART 3: Synthesis of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid

The final step involves the sequential hydrolysis of the nitrile and ester functionalities. A controlled acid-catalyzed hydrolysis is employed to first convert the nitrile to the amide, followed by saponification of the ester.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylateAs synthesized in Part 2-
Concentrated Sulfuric Acid95-98%Sigma-Aldrich
DioxaneReagent GradeFisher Scientific
Sodium HydroxideReagent GradeFisher Scientific
Hydrochloric Acid1 M solutionFisher Scientific
EthanolReagent GradeFisher Scientific

Step-by-Step Protocol:

  • Selective Nitrile Hydrolysis: To a solution of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate in a mixture of dioxane and water, concentrated sulfuric acid is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 2-4 hours. The formation of the amide can be monitored by TLC or LC-MS.

  • Ester Hydrolysis (Saponification): The reaction mixture is then cooled in an ice bath, and a solution of sodium hydroxide in water is added until the pH is approximately 12-14. The mixture is stirred at room temperature for 4-6 hours, or until the ester hydrolysis is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled in an ice bath and acidified to pH 2-3 with 1 M hydrochloric acid. The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product is recrystallized from an ethanol/water mixture to afford pure 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid as a solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Analytical Data
Ethyl 1H-indole-2-carboxylateC₁₁H₁₁NO₂189.2160-70¹H NMR, ¹³C NMR, MS
Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylateC₁₃H₁₂N₂O₂228.2575-85¹H NMR, ¹³C NMR, IR (C≡N stretch)
3-(Carbamoylmethyl)-1H-indole-2-carboxylic acidC₁₁H₁₀N₂O₃218.2180-90 (from ester)¹H NMR, ¹³C NMR, MS, IR (C=O stretch)

Reaction Mechanism Visualization

The core of this synthesis is the Reissert indole formation. The mechanism involves the initial condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.

Reissert_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization o-Nitrotoluene o-Nitrotoluene Carbanion Carbanion o-Nitrotoluene->Carbanion + EtO⁻ Adduct Adduct Carbanion->Adduct + Diethyl Oxalate Ethyl o-nitrophenylpyruvate Ethyl o-nitrophenylpyruvate Adduct->Ethyl o-nitrophenylpyruvate - EtO⁻ Amino intermediate Amino intermediate Ethyl o-nitrophenylpyruvate->Amino intermediate + Zn, AcOH (Reduction of NO₂ to NH₂) Cyclized intermediate Cyclized intermediate Amino intermediate->Cyclized intermediate Intramolecular condensation Ethyl 1H-indole-2-carboxylate Ethyl 1H-indole-2-carboxylate Cyclized intermediate->Ethyl 1H-indole-2-carboxylate - H₂O

Caption: Mechanism of the Reissert indole synthesis.

Trustworthiness and Self-Validation

The protocols described in this guide are designed for reproducibility. Key to achieving consistent results is the careful monitoring of each reaction step by Thin Layer Chromatography (TLC). The provided Rf values (in specified solvent systems) and expected spectroscopic data for each intermediate and the final product serve as critical checkpoints for self-validation. Any significant deviation from the expected analytical data should prompt a re-evaluation of the experimental conditions, reagent purity, and technique. Furthermore, the purification methods outlined, including recrystallization and column chromatography, are essential for obtaining materials of high purity, which is paramount for subsequent applications in drug development.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid. By following the step-by-step instructions and adhering to the principles of good laboratory practice, researchers can confidently prepare this valuable indole derivative for their research and development endeavors. The combination of the classical Reissert synthesis with a strategic C3-functionalization offers a versatile approach that can be adapted for the synthesis of other substituted indole-2-carboxylic acids.

References

  • Organic Syntheses, Coll. Vol. 5, p.567 (1973); Vol. 43, p.40 (1963). [Link: http://www.orgsyn.org/demo.aspx?prep=cv5p0567]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv., 2021, 11, 12345-12356. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra00001a]
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Med. Chem. Lett., 2015, 6 (8), pp 913–918. [Link: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00193]

Sources

Application Note: Functional Characterization of NMDA Receptor Glycine Site Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid Scaffolds

Introduction & Therapeutic Rationale

The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate receptor involved in synaptic plasticity and memory.[1][2] However, its overactivation leads to excitotoxicity, a primary driver of neuronal death in ischemic stroke, traumatic brain injury, and neurodegenerative disorders.

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid represents a vital chemical scaffold in the development of neuroprotective agents. Unlike channel blockers (e.g., MK-801) that cause severe psychotomimetic side effects, molecules based on the Indole-2-carboxylic acid core act as competitive antagonists at the Glycine co-agonist site (located on the GluN1 subunit).

This application note details the protocol for using 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid as a reference probe to screen for Glycine-site antagonism. We utilize a functional Calcium Flux assay (FLIPR) and a phenotypic Neuroprotection assay to validate efficacy.

Mechanism of Action

The NMDAR requires the simultaneous binding of Glutamate (GluN2 subunit) and Glycine (GluN1 subunit) to open.[1][2] This molecule mimics the structure of glycine but possesses a bulky indole ring that sterically hinders channel opening, effectively "locking" the receptor in a closed state without blocking normal glutamatergic transmission completely.

NMDAR_Mechanism Glu Glutamate (Agonist) Rec_Glu GluN2 Subunit (Glutamate Site) Glu->Rec_Glu Binds Gly Glycine (Co-Agonist) Rec_Gly GluN1 Subunit (Glycine Site) Gly->Rec_Gly Binds Indole 3-(Carbamoylmethyl)- 1H-indole-2-COOH Indole->Rec_Gly Competes/Blocks Channel Ion Channel (Ca2+ Influx) Rec_Glu->Channel Activation Rec_Gly->Channel Permissive Gating Response Excitotoxicity / Signal Channel->Response Ca2+ Flux

Caption: Competitive antagonism at the GluN1 Glycine site prevents channel gating even in the presence of Glutamate.

Experimental Design & Critical Parameters

To successfully assay this compound, specific physiological conditions must be met. Standard culture media will fail due to the presence of Magnesium (Mg²⁺), which blocks the NMDAR pore at resting membrane potentials.

Key Reagents
ReagentRoleConcentration / Notes
3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid Test AntagonistDissolve in 100% DMSO. Stock 10 mM.
L-Glutamate Agonist10 µM (EC80)
Glycine Co-Agonist3 µM (Critical: Must be sub-saturating to detect competition)
Fluo-4 AM or Calcium-6 Ca²⁺ IndicatorHigh-affinity dye for rapid kinetics
Mg²⁺-Free HBSS Assay BufferEssential to remove voltage-dependent block
DCKA (5,7-Dichlorokynurenic acid) Positive ControlKnown Glycine-site antagonist
Protocol A: Functional Calcium Flux Assay (FLIPR)

This assay measures the immediate inhibition of Calcium influx in HEK293 cells stably expressing GluN1/GluN2B subunits.

Step 1: Cell Preparation[3][4]
  • Seed HEK293-NR1/NR2B cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Induction: If using a Tet-On system, add Doxycycline (1 µg/mL) 24 hours prior to assay to induce receptor expression.

Step 2: Dye Loading[5]
  • Remove culture media and wash cells once with Assay Buffer (HBSS, 20 mM HEPES, 2 mM CaCl₂, 0 mM MgCl₂ , pH 7.4).

  • Add 100 µL of Fluo-4 AM loading solution (4 µM dye + 0.04% Pluronic F-127 in Assay Buffer).

  • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (to minimize dye extrusion).

Step 3: Compound Addition (Antagonist Mode)
  • Prepare a 3x concentration series of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid in Assay Buffer (0.1 nM to 100 µM).

  • Add 50 µL of the compound solution to the cells.

  • Incubate for 15 minutes at room temperature to allow equilibrium binding at the Glycine site.

Step 4: Agonist Stimulation & Readout[5]
  • Prepare a 4x Stimulation Mix: 40 µM Glutamate + 12 µM Glycine in Assay Buffer.

    • Note: Final concentration in well will be 10 µM Glu / 3 µM Gly.

  • Place plate in FLIPR (or kinetic plate reader).[5]

  • Start recording fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds (baseline).

  • Inject 50 µL of Stimulation Mix.

  • Record response for 180 seconds.

Assay_Workflow Start HEK293-NR1/NR2B Seeding Dye Load Fluo-4 AM (Mg2+ Free Buffer) Start->Dye PreInc Add Test Compound (15 min Pre-incubation) Dye->PreInc Inject Inject Agonist Mix (Glu + Gly) PreInc->Inject Read Measure Ca2+ Flux (FLIPR / Kinetic) Inject->Read

Caption: Step-by-step workflow for the Calcium Flux functional assay.[6]

Protocol B: Neuroprotection Assay (Excitotoxicity)

This secondary assay confirms that the calcium blockade translates to actual cell survival in primary neurons.

  • Culture: Prepare primary cortical neurons from E18 rat embryos. Plate at 100,000 cells/well. Mature for 10-12 days in vitro (DIV).

  • Pre-treatment: Replace media with Mg²⁺-free Locke’s buffer. Add 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (various concentrations) for 30 minutes.

  • Insult: Add NMDA (100 µM) + Glycine (10 µM) . Incubate for 1 hour.

  • Recovery: Wash cells and replace with original neurobasal media. Incubate for 24 hours.

  • Readout: Measure cell viability using MTT or LDH release assay.

    • Calculation: % Protection = (Treated - NMDA_Only) / (Control - NMDA_Only) * 100.

Data Analysis & Expected Results
IC50 Calculation

Normalize the Fluorescence Max-Min (RFU) to the "No Inhibitor" control (100% response) and "No Agonist" background (0% response). Fit data to a 4-parameter logistic equation:



Interpretation of Results
  • High Potency: IC50 < 100 nM indicates a strong candidate (similar to GV150,526).

  • Competitive Profile: If you repeat the assay with saturating Glycine (100 µM) and the IC50 shifts significantly to the right (higher concentration required), it confirms the mechanism is competitive at the Glycine site.

Compound ClassExpected IC50 (Glycine Site)Notes
Indole-2-carboxylates 50 nM - 5 µM Potency depends on C3 substitution (Carbamoylmethyl improves H-bonding).
DCKA (Control)~1-2 µMStandard reference.
MK-801 (Control)~10 nMNon-competitive channel blocker (use as assay max inhibition).
Troubleshooting & Optimization
  • Low Signal Window: Ensure Mg²⁺ is completely absent from the assay buffer. Even trace Mg²⁺ (from tap water or glassware) can block the channel.

  • Precipitation: Indole-2-carboxylic acids can be hydrophobic. Do not exceed 0.5% DMSO final concentration. If precipitation occurs at >10 µM, use a solubility-enhanced buffer (e.g., with 0.1% BSA).

  • Glycine Contamination: Standard water and some buffer salts contain trace Glycine. Use high-grade reagents; otherwise, the "zero glycine" baseline will be elevated.

References
  • Salituro, F. G., et al. (1990). "3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the glycine site of the NMDA receptor."[7] Journal of Medicinal Chemistry. Link

  • Leeson, P. D., & Iversen, L. L. (1994). "The glycine site on the NMDA receptor: Structure-activity relationships and therapeutic potential."[2][7] Journal of Medicinal Chemistry. Link

  • Di Fabio, R., et al. (1997). "Substituted Indole-2-carboxylic Acids as Potent Antagonists of the Glycine Binding Site of the NMDA Receptor."[1][2][7] Journal of Medicinal Chemistry. Link

  • BindingDB. "NMDA receptor FLIPR assay Protocol." Binding Database. Link

  • JoVE. "A High-throughput Calcium-flux Assay to Study NMDA-receptors." Journal of Visualized Experiments. Link

Sources

Application Note: Solubilization Strategies for 3-(Carbamoylmethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid is a critical scaffold in the synthesis of NMDA/Glycine receptor antagonists (e.g., precursors to GV-150526) and HIV-1 integrase inhibitors. While pharmacologically potent, its physicochemical profile presents significant challenges for in vitro applications.[1]

The molecule features a rigid indole core flanked by a hydrogen-bond-donating amide (carbamoylmethyl) at C3 and a hydrogen-bond-accepting/donating carboxylic acid at C2. This substitution pattern creates a high lattice energy network in the solid state, leading to poor aqueous solubility at neutral pH.[1]

The Core Challenge: Researchers often encounter "silent precipitation"—where the compound dissolves in DMSO but micro-precipitates immediately upon dilution into aqueous culture media, leading to false negatives in potency assays (IC50/EC50).[1]

This guide provides a validated, biphasic solubilization protocol designed to maintain compound integrity and solubility in physiological buffers.

Physicochemical Profile

Understanding the molecule's properties is the first step to successful dissolution.

PropertyValue / CharacteristicImplication for Solubilization
Molecular Weight 218.21 g/mol Small molecule; diffusion is not a limiting factor.
Formula C₁₁H₁₀N₂O₃High heteroatom count suggests polarity, but aromatic core drives hydrophobicity.[1]
Acidic Group Carboxylic Acid (C2)pKa ≈ 3.8 - 4.2 (Predicted). Soluble as a salt at pH > 6.0.
Polar Group Primary Amide (C3)Increases crystal lattice stability; reduces solubility in non-polar solvents.[2]
LogP (Predicted) ~1.2 - 1.5Moderately lipophilic; requires organic co-solvent or pH adjustment.

Decision Framework: Solvent Selection

Use the following logic flow to determine the optimal solubilization strategy for your specific assay.

SolventStrategy cluster_tips Critical Checkpoint Start Start: Select Assay Type CellBased Cell-Based Assay (Live Cells) Start->CellBased Enzymatic Enzymatic/Binding Assay (Cell-Free) Start->Enzymatic DMSO_Tol Is DMSO Tolerance > 0.5%? CellBased->DMSO_Tol Protocol_A PROTOCOL A: Standard DMSO Stock (Recommended) Enzymatic->Protocol_A High Tolerance DMSO_Tol->Protocol_A Yes Protocol_B PROTOCOL B: Aqueous Basic Stock (DMSO-Free) DMSO_Tol->Protocol_B No (Sensitive Cells) Check Verify pH of final buffer. Must be > 6.5 to keep COOH ionized.

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on assay constraints.

Detailed Protocols

Protocol A: Standard DMSO Stock (Recommended)

Best for: High-throughput screening, robust cell lines (HeLa, HEK293), and enzymatic assays.[1]

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Sigma-Aldrich or equivalent).[1]

  • Vortex mixer.

  • Sonicator bath (optional but recommended).[1]

Step-by-Step:

  • Calculate: Determine the mass required for a 50 mM stock solution.

    • Example: To make 1 mL of 50 mM stock, weigh 10.91 mg of powder.[1]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.

    • Critical: Do not add powder to the solvent. Adding solvent to powder ensures the powder is immediately wetted.

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particles persist, sonicate at 37°C for 5 minutes.

  • Sterilization (Optional): If using for long-term culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Do not use Nylon filters as they may bind the indole.

  • Storage: Aliquot into light-protective (amber) vials. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Assay Dilution (The "DMSO Spike"):

  • Prepare your assay medium (e.g., DMEM + 10% FBS).[1]

  • Dilute the DMSO stock at least 1:200 (e.g., 50 mM stock → 250 µM working) into the medium while vortexing the medium.

  • Final DMSO concentration: 0.5%.

Protocol B: Aqueous Basic Stock (DMSO-Free)

Best for: Primary neurons, stem cells, or assays where DMSO interferes with channel function (e.g., some electrophysiology).[1][2]

Mechanism: This protocol utilizes the acidic nature of the C2-carboxylic acid. By raising the pH, we convert the acid (COOH) to its carboxylate salt (COO⁻Na⁺), which is highly water-soluble.[1]

Reagents:

  • 0.1 M NaOH (Sodium Hydroxide), sterile.[1]

  • PBS (Phosphate Buffered Saline), pH 7.4.[1]

  • 1.0 M HCl (for fine-tuning, if necessary).

Step-by-Step:

  • Weighing: Weigh 10.91 mg (for 50 mM final in 1 mL).

  • Equimolar Base Addition: Add 500 µL of 0.1 M NaOH.

    • Stoichiometry: This provides a 1:1 molar ratio of NaOH to compound, ensuring complete deprotonation.[1]

  • Solubilization: Vortex until fully dissolved. The solution should be clear.

  • Dilution: Add 500 µL of PBS or distilled water to reach the final volume of 1 mL.

    • Result: You now have a 50 mM stock solution in ~50 mM NaOH/PBS.

  • pH Check: The stock will be basic (pH ~10-11). This is acceptable for a stock solution because it will be highly diluted.

  • Assay Dilution: Dilute 1:1000 into your buffered culture media (e.g., 10 µL stock into 10 mL media).

    • Buffering: The buffering capacity of the media (HEPES/Bicarbonate) will instantly neutralize the small amount of NaOH, bringing the pH to 7.4.[1]

    • Safety: At 1:1000 dilution, the final NaOH concentration is negligible (50 µM) and non-toxic.[1]

Troubleshooting & Stability

IssueCauseSolution
Precipitation in Media "Crash-out" effect. The local concentration exceeds solubility during mixing.Pre-warm media to 37°C before adding the compound. Vortex the media while adding the stock dropwise.
Yellow Discoloration Oxidation of the indole core (likely at C3).Discard stock. Ensure storage is -80°C and protected from light. Use fresh anhydrous DMSO.[3]
Crystal Formation in Fridge DMSO freezes at 18°C; compound may crystallize out.[2]Thaw completely at 37°C and vortex before use. Do not pipette from a semi-frozen slurry.
Cell Toxicity DMSO concentration too high (>1%).[1]Switch to Protocol B (Aqueous Basic Stock) or perform an intermediate dilution step.[1]

Biological Context & Application

This compound is frequently used as a synthetic intermediate or a probe for:

  • NMDA/Glycine Receptor Antagonism: Analogous to GV-150526, these indoles bind to the glycine site of the NMDA receptor.

  • HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold chelates Mg²⁺ ions in the integrase active site.[4]

Experimental Warning: Indole-2-carboxylic acids can act as fluorophores . If your assay involves fluorescence detection (e.g., Calcium flux assays), run a "compound only" control to subtract background fluorescence.[1]

References

  • Compound Identity & Properties

    • PubChem. 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (CID 135435985). National Library of Medicine. Link

  • Solubility & Scaffold Utility

    • Di Fabio, R., et al. (1997).[1] 2-Carboxy-4,6-dichloro-1H-indole-3-propionic acid derivatives as potent glycine antagonists. Journal of Medicinal Chemistry. Link (Demonstrates solubility strategies for indole-2-carboxylates).

  • DMSO Handling in Bioassays

    • Timm, M., et al. (2013).[1] DMSO Concentration in Cell Culture Media. Cytotechnology. Link

  • HIV Integrase Applications

    • Zhao, X., et al. (2016).[1][5] Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Inhibitors. ACS Medicinal Chemistry Letters. Link[1]

Sources

Application Notes: High-Throughput Screening of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid and its Analogs for HIV-1 Integrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid and its derivatives in high-throughput screening (HTS) campaigns targeting the Human Immunodeficiency Virus type 1 (HIV-1) integrase enzyme. The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of potent HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3] This guide details the scientific rationale, step-by-step protocols for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and methodologies for data analysis and hit validation, designed for researchers in virology and drug development.

Introduction: The Indole-2-Carboxylic Acid Scaffold as a Privileged Structure in HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome, thereby establishing a persistent infection.[4] This process involves two key catalytic steps: 3'-processing and strand transfer. Small molecule inhibitors that disrupt the strand transfer step have become cornerstone components of modern antiretroviral therapy.[5]

The indole-2-carboxylic acid core, as exemplified by compounds like 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid, has emerged as a highly effective scaffold for designing novel INSTIs.[1][3] The mechanism of action for this class of inhibitors involves the chelation of two divalent magnesium ions (Mg²⁺) within the catalytic core of the integrase enzyme.[1][2] This interaction effectively blocks the binding of host DNA and prevents the strand transfer reaction, thereby halting viral replication. The structural features of the indole ring and the carboxylic acid at the 2-position are crucial for this metal-chelating activity, while substitutions at other positions, such as the 3-position, can be optimized to enhance binding affinity and pharmacokinetic properties.[1][2]

High-throughput screening is an essential tool for the rapid evaluation of large compound libraries to identify novel enzyme inhibitors.[4][6] Fluorescence-based assays, particularly TR-FRET, are well-suited for HTS due to their high sensitivity, low background, and amenability to automation.[1][7][8]

The HIV-1 Integrase Strand Transfer Reaction: Mechanism of Action

The strand transfer reaction is the second of two catalytic steps performed by HIV-1 integrase. Following the 3'-processing of the viral DNA ends, the integrase-viral DNA complex (the intasome) binds to the host cell's chromatin. The integrase then catalytically inserts the processed 3' ends of the viral DNA into the host genome. This process is critically dependent on the coordination of two Mg²⁺ ions in the enzyme's active site. Indole-2-carboxylic acid-based inhibitors function by displacing these essential metal cofactors.

HIV_Integrase_MOA cluster_0 HIV-1 Integrase Active Site cluster_1 Strand Transfer Inhibition vDNA Processed Viral DNA Integrase Integrase Enzyme vDNA->Integrase Binding Mg1 Mg²⁺ Integrase->Mg1 Mg2 Mg²⁺ Integrase->Mg2 Inhibitor 3-(Carbamoylmethyl)-1H- indole-2-carboxylic acid Integrase->Inhibitor Binds to Active Site HostDNA Host DNA Chelation Metal Chelation Inhibitor->Chelation Mediates Chelation->Mg1 Displaces Chelation->Mg2 Displaces Blocked Strand Transfer Blocked Chelation->Blocked Leads to HostDNA->Blocked

Caption: Mechanism of HIV-1 Integrase Inhibition.

High-Throughput Screening Protocol: TR-FRET Assay for HIV-1 Integrase Strand Transfer

This protocol describes a robust, homogeneous (no-wash) TR-FRET assay designed for screening compound libraries for inhibitors of the HIV-1 integrase strand transfer reaction. The assay is suitable for 384-well plate formats.

Principle of the TR-FRET Assay

The assay utilizes a donor fluorophore (Europium cryptate, Eu³⁺) and an acceptor fluorophore (e.g., Cy5 or a similar long-wavelength dye). A biotinylated oligonucleotide mimicking the target host DNA is bound to streptavidin-Eu³⁺. A second oligonucleotide, representing the processed viral DNA, is labeled with the acceptor fluorophore. In the presence of active HIV-1 integrase, the viral DNA oligonucleotide is integrated into the host DNA oligonucleotide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the Europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors of the strand transfer reaction prevent this integration, leading to a decrease in the FRET signal. The time-resolved aspect of the measurement minimizes interference from compound autofluorescence and light scatter.[8][9][10]

TR_FRET_Workflow cluster_0 Assay Components cluster_1 Data Analysis Integrase HIV-1 Integrase Dispense Dispense Reagents into 384-well Plate Integrase->Dispense vDNA Acceptor-labeled Viral DNA Substrate vDNA->Dispense hDNA Donor-labeled Host DNA Substrate hDNA->Dispense Compound Test Compound (e.g., Indole Derivative) Compound->Dispense Incubate Incubate at 37°C Dispense->Incubate Read Read TR-FRET Signal (Excitation: ~320-340 nm Emission: Donor & Acceptor Wavelengths) Incubate->Read Ratio Calculate Emission Ratio (Acceptor/Donor) Read->Ratio Inhibition Calculate % Inhibition Ratio->Inhibition IC50 Determine IC₅₀ for Hits Inhibition->IC50

Caption: TR-FRET Assay Workflow for HTS.

Materials and Reagents
ReagentSupplier ExamplePurpose
Recombinant HIV-1 IntegraseVariesEnzyme source
Biotinylated Host DNA OligonucleotideCustom SynthesisSubstrate for integration
Acceptor-labeled Viral DNA OligonucleotideCustom SynthesisSubstrate for integration
Streptavidin-Europium Cryptate (Donor)VariesTR-FRET Donor
Assay BufferIn-house prepMaintain optimal enzyme activity
384-well, low-volume, black assay platesVariesHTS plate
3-(Carbamoylmethyl)-1H-indole-2-carboxylic acidVariesPositive Control / Test Compound
DMSO (Anhydrous)VariesCompound solvent
Known INSTI (e.g., Raltegravir)VariesPositive control for inhibition

Assay Buffer Formulation: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl₂, 150 mM NaCl, 0.1% Nonidet P-40. Note: Buffer components should be optimized for the specific enzyme batch.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare serial dilutions of test compounds and controls in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer 50 nL of compound solution to the wells of a 384-well assay plate.

    • Include controls: DMSO only (negative control, 0% inhibition) and a known INSTI (positive control, 100% inhibition).

  • Enzyme and Substrate Preparation:

    • Prepare an "Enzyme/Viral DNA Mix" by diluting HIV-1 Integrase and the acceptor-labeled viral DNA oligonucleotide to their final working concentrations in assay buffer.

    • Prepare a "Host DNA/Donor Mix" by diluting the biotinylated host DNA oligonucleotide and Streptavidin-Europium cryptate to their final working concentrations in assay buffer.

    • Note: Final concentrations need to be empirically determined during assay development. Typical concentrations might be in the low nanomolar range.

  • Reagent Dispensing:

    • Using a multi-drop dispenser, add 5 µL of the "Enzyme/Viral DNA Mix" to each well of the assay plate containing the pre-spotted compounds.

    • Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure mixing.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation of Reaction:

    • Add 5 µL of the "Host DNA/Donor Mix" to all wells to start the strand transfer reaction.

    • The final assay volume will be 10.05 µL.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate at 37°C for 60-90 minutes. Incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Allow plates to cool to room temperature for 15 minutes.

    • Read the plates on a TR-FRET enabled plate reader. Set the excitation wavelength to ~337 nm and measure emission at two wavelengths: the donor emission (~620 nm) and the acceptor emission (~665 nm).

Data Analysis and Hit Confirmation

Primary Data Analysis
  • Calculate the TR-FRET Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition: Normalize the data using the high and low controls: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control)])

    • Low control: Known INSTI (e.g., Raltegravir)

    • High control: DMSO only

  • Assay Quality Control (Z'-factor): The Z'-factor should be calculated for each plate to assess the quality and robustness of the assay. A Z'-factor ≥ 0.5 is considered excellent for HTS. Z' = 1 - [(3 * (SD_high + SD_low)) / |(Mean_high - Mean_low)|]

Hit Confirmation and Dose-Response Analysis

Compounds that exhibit inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are selected as "hits."

  • Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response: Test confirmed hits in a 10-point, 3-fold serial dilution to determine their potency (IC₅₀). The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

ParameterExample Value for a Potent HitDescription
Primary Hit (%) > 75% Inhibition @ 10 µMInitial screen result.
IC₅₀ 50 nMConcentration for 50% inhibition in dose-response.
Hill Slope ~1.0Suggests a 1:1 binding stoichiometry.
Max Inhibition > 95%Maximum achievable inhibition.
Counter-Screens and Secondary Assays

It is crucial to perform counter-screens to eliminate false positives.

  • Autofluorescence: Screen hits in a buffer-only plate to identify compounds that fluoresce at the assay wavelengths.

  • Assay Interference: A counter-screen omitting the integrase enzyme can identify compounds that interfere with the FRET signal directly (e.g., by quenching).

  • Orthogonal Assays: Confirm hits using a different assay format, such as an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or a gel-based cleavage assay, to ensure the observed activity is not an artifact of the primary assay technology.[11][12][13]

Physicochemical Considerations for Indole-2-Carboxylic Acids in HTS

The physicochemical properties of test compounds are critical for successful HTS. 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid and its analogs are generally crystalline solids.[14]

  • Solubility: These compounds are typically soluble in organic solvents like DMSO, which is the standard for compound library storage.[14] However, solubility in aqueous assay buffers can be limited. It is essential to ensure that the final DMSO concentration in the assay is low (typically ≤ 1%) and that the compound concentration does not exceed its aqueous solubility limit to avoid precipitation. Solubility data for indole-2-carboxylic acid in various solvents has been reported, which can guide formulation.[15][16]

  • Compound Aggregation: Some organic molecules can form aggregates at high concentrations, leading to non-specific enzyme inhibition. This can be mitigated by including a non-ionic detergent (e.g., Triton X-100 or Nonidet P-40) in the assay buffer and by confirming hits at lower concentrations.

Conclusion

The 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid scaffold represents a validated and promising starting point for the discovery of novel HIV-1 integrase inhibitors. The TR-FRET assay protocol detailed in these notes provides a robust, sensitive, and high-throughput compatible method for screening compound libraries to identify potent INSTIs. Rigorous data analysis, hit confirmation, and counter-screening are essential to ensure the identification of high-quality lead compounds for further development in the fight against HIV/AIDS.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • A High-Throughput Assay for HIV-1 Integrase 3'-processing Activity Using Time-Resolved Fluorescence. (2012). Journal of Virological Methods. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2018). ResearchGate. [Link]

  • Biochemical screening assays to identify HIV-1 integrase inhibitors. (2013). Methods in Molecular Biology. [Link]

  • TR-FRET. (n.d.). Agilent. [Link]

  • Development of a fluorescence-based HIV-1 integrase DNA binding assay for identification of novel HIV-1 integrase inhibitors. (2014). Journal of Virological Methods. [Link]

  • A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. (2023). International Journal of Molecular Sciences. [Link]

  • A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. (2023). MDPI. [Link]

  • 3-(carbamoylmethyl)-1h-indole-2-carboxylic acid (C11H10N2O3). (n.d.). PubChemLite. [Link]

  • A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. (2023). ResearchGate. [Link]

  • Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). (n.d.). Cheméo. [Link]

  • Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity. (2000). Clinical and Diagnostic Laboratory Immunology. [Link]

  • Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations. (2023). Microbiology Spectrum. [Link]

  • AlphaLISA® Assay Kits. (n.d.). BPS Bioscience. [Link]

  • Indole-2-Carboxylic Acid: A Comprehensive Overview. (2024). SynZeal. [Link]

Sources

derivatization of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid for improved activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Impact Derivatization of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic Acid

Abstract

The scaffold 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid represents a privileged pharmacophore with dual utility in neuropharmacology (NMDA glycine-site antagonism) and virology (HIV-1 integrase inhibition). However, the parent compound exhibits suboptimal blood-brain barrier (BBB) permeability and rapid metabolic clearance due to its high polarity (C2-carboxylic acid and C3-acetamide moieties). This Application Note provides a rigorous technical guide for derivatizing this scaffold. We detail three targeted protocols to enhance lipophilicity, metabolic stability, and receptor affinity: C3-Sidechain Dehydration , N1-Lipophilic Tuning , and C2-Bioisosteric Replacement .

Medicinal Chemistry Strategy & SAR Analysis

The core structure consists of an indole ring functionalized at the C2 position with a carboxylic acid (critical for electrostatic anchoring to Mg²⁺ or cationic receptor residues) and at the C3 position with a carbamoylmethyl (acetamide) group.

Critical Design Flaws of Parent Molecule:

  • Polar Surface Area (PSA): The combination of -COOH and -CONH₂ results in a PSA > 100 Ų, limiting CNS penetration.

  • Metabolic Liability: The primary amide at C3 is susceptible to rapid hydrolysis or enzymatic cleavage in vivo.

Optimization Logic (The "Why"):

  • C2 Position: Retain acidic character but mask for transport (Prodrug) or replace with a lipophilic bioisostere (Tetrazole).

  • C3 Position: The amide is a hydrogen bond donor/acceptor. Dehydrating it to a Nitrile (-CN) reduces PSA while retaining H-bond acceptor capability. Alternatively, alkylation of the amide nitrogen prevents hydrolysis.

  • Indole Core (C4-C7): Introduction of electron-withdrawing groups (EWGs) like Cl or F at C4/C6 increases potency at the NMDA glycine site by filling hydrophobic pockets.

Figure 1: Structural Analysis and Optimization Strategy for the Indole-2-Carboxylate Scaffold.

Experimental Protocols

Protocol A: Dehydration of C3-Amide to C3-Nitrile

Objective: Convert the hydrophilic primary amide into a metabolically stable, less polar nitrile group. This is often critical for NMDA antagonists to cross the BBB.

Reagents:

  • Starting Material: 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid ethyl ester (Protection of C2-acid is required first).

  • Dehydrating Agent: Trifluoroacetic anhydride (TFAA) or Phosphorus oxychloride (POCl₃).

  • Solvent: Dichloromethane (DCM) or Pyridine.

Step-by-Step Methodology:

  • Esterification (Protection): Dissolve the parent acid (1 eq) in Ethanol. Add catalytic H₂SO₄ (0.1 eq). Reflux for 4 hours. Concentrate and neutralize to obtain the ethyl ester.

    • Why: The free acid at C2 will interfere with dehydration agents.

  • Dehydration: Dissolve the ethyl ester (1.0 mmol) in anhydrous DCM (10 mL) under Argon.

  • Addition: Add Pyridine (3.0 mmol) followed by dropwise addition of TFAA (1.2 mmol) at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The nitrile moves faster (higher Rf) than the amide.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1N HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.[1]

  • Hydrolysis (Deprotection): Dissolve the nitrile-ester in THF/Water (1:1). Add LiOH (2 eq). Stir at RT for 3 hours.[1] Acidify to pH 3 with 1N HCl to precipitate the 3-(Cyanomethyl)-1H-indole-2-carboxylic acid .

Validation Check:

  • IR Spectroscopy: Look for the disappearance of Amide II bands and appearance of a sharp Nitrile stretch at ~2250 cm⁻¹.

Protocol B: N1-Alkylation for Hydrophobic Pocket Targeting

Objective: Introduce lipophilic bulk to the N1 position to target the hydrophobic pocket adjacent to the glycine binding site (NMDA) or the viral DNA binding interface (Integrase).

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion).

  • Electrophile: Benzyl bromide or 4-Chlorobenzyl chloride.

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid ethyl ester (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 mmol) portion-wise. Stir for 30 mins until gas evolution ceases. The solution will turn yellow/orange (indolyl anion).

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.

  • Final Hydrolysis: Perform LiOH hydrolysis (as in Protocol A) to restore the C2-carboxylic acid.

Protocol C: C2-Bioisostere Synthesis (Tetrazole)

Objective: Replace the carboxylic acid with a tetrazole ring. Tetrazoles have a similar pKa (~5) to carboxylic acids but are 10x more lipophilic and resistant to metabolic conjugation.

Step-by-Step Methodology:

  • Starting Material: Use the 3-(Cyanomethyl)-1H-indole-2-carbonitrile (Requires converting the C2-ester to a primary amide, then dehydrating to a nitrile, resulting in a bis-nitrile intermediate).

  • Cycloaddition: Dissolve the indole-2-carbonitrile in DMF. Add Sodium Azide (NaN₃, 3 eq) and Ammonium Chloride (NH₄Cl, 3 eq).

  • Heating: Heat to 100°C for 12–24 hours.

  • Workup: Cool, pour into water, and acidify carefully to pH 2. The tetrazole precipitates.

    • Note: This reaction is regioselective for the electron-deficient C2-nitrile over the aliphatic C3-cyanomethyl group under controlled conditions, but mixtures may occur. Purification via HPLC is recommended.

Data Summary & Expected Outcomes

Derivative ClassModificationTarget PropertyExpected Effect (vs Parent)
Series A C3-Nitrile (Dehydration)PermeabilityLogP +1.5 ; Improved BBB penetration.
Series B N1-BenzylPotencyKi (Glycine) < 100 nM ; hydrophobic fit.
Series C C2-TetrazoleBioavailabilityt1/2 increased by >2h ; reduced glucuronidation.
Series D 4,6-DichloroPotencyKi (Glycine) < 10 nM ; electronic optimization.

Biological Validation Workflow

To confirm activity, the derivatized compounds must undergo the following assays.

Assay 1: [³H]-Glycine Binding Assay (NMDA)

  • System: Rat cortical membrane homogenates.

  • Ligand: [³H]-Glycine (10 nM) + Strychnine (to block glycine-gated chloride channels).

  • Protocol: Incubate membranes with test compounds (0.1 nM – 10 µM) for 60 min at 4°C. Terminate by rapid filtration. Calculate Ki.

Assay 2: HIV-1 Integrase Strand Transfer Assay

  • System: Recombinant HIV-1 Integrase, donor DNA, and target DNA.

  • Readout: ELISA-based detection of integrated products.

  • Expectation: Indole-2-carboxylates chelate Mg²⁺ in the active site.[2] C2-acid is essential; N1-benzyl groups enhance binding to the viral DNA channel.

Figure 2: Validation Hierarchy for Indole-2-Carboxylate Derivatives.

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[2][3][4] Science, 243(4898), 1611-1613. Link

  • Di Fabio, R., et al. (1997). Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting at the Strychnine-Insensitive Glycine Binding Site.[4] Journal of Medicinal Chemistry, 40(6), 841-850.[5] Link

  • Wang, Y. C., et al. (2023).[6] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[2] Molecules, 28(24), 8020. Link

  • Mollova, Y., et al. (2022). Synthesis of 3-Carbamoylmethyl-indole-1-carboxylic acid ethyl ester. Molecules, 27(3), 856. Link

  • Salituro, F. G., et al. (1990). 3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the strychnine-insensitive glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry, 33(11), 2944-2946. Link

Sources

application of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Carbamoylmethyl)-1H-indole-2-carboxylic Acid in Enzyme Inhibition Assays

Introduction & Mechanism of Action

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (CAS: 176646-90-5) represents a privileged structural scaffold in medicinal chemistry, particularly for the inhibition of enzymes requiring a bidentate ligand for active site metal chelation or specific hydrophobic pocket occupancy.

This compound and its derivatives are primarily utilized in the development of inhibitors for two critical enzyme classes:

  • Cytosolic Phospholipase A2 (cPLA2): The indole-2-carboxylic acid core mimics the transition state of the phospholipid substrate. The carboxylic acid moiety coordinates with the active site catalytic residues (Ser-Asp dyad), while the 3-position carbamoylmethyl group (acetamide linker) serves as a vector for extending into the enzyme's hydrophobic channel.

  • HIV-1 Integrase (IN): The structural motif acts as a metal-chelating scaffold (binding Mg²⁺ cofactors) essential for the strand transfer reaction. The planar indole ring facilitates

    
    -stacking interactions with viral DNA bases.
    

This application note details the protocol for utilizing this compound as a fragment lead or reference standard in high-throughput screening (HTS) and kinetic characterization assays.

Material Preparation & Handling

Compound Properties:

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 218.21 g/mol [2]

  • Solubility: Soluble in DMSO (>10 mM); sparingly soluble in water.

Stock Solution Protocol:

  • Weighing: Accurately weigh 2.18 mg of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Master Stock .

  • Vortexing: Vortex for 30 seconds until the solution is clear. If particulates persist, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber vials (50 µL each) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Working Solution:

  • Dilute the Master Stock 1:100 in Assay Buffer immediately prior to use to achieve a 100 µM working concentration (1% DMSO final).

Primary Assay Protocol: cPLA2 Inhibition Screening

This protocol utilizes a fluorogenic substrate (e.g., PED6 or Arachidonoyl Thio-PC) to measure the hydrolytic activity of Group IV Cytosolic Phospholipase A2 (cPLA2


). The inhibitor prevents the release of the fluorophore/chromophore.
A. Reagents & Buffer Composition
ComponentConcentrationFunction
HEPES (pH 7.5) 50 mMBuffering agent
CaCl₂ 1 mMEssential cofactor for cPLA2 C2 domain binding
DTT 1 mMReduces disulfide bonds, maintains enzyme stability
Triton X-100 0.05%Micelle formation (critical for interfacial catalysis)
BSA 1 mg/mLPrevents non-specific binding
Substrate (PED6) 1-5 µMFluorogenic phospholipid analog
B. Experimental Workflow

Step 1: Enzyme Pre-incubation

  • In a black 96-well non-binding plate, add 10 µL of the Test Compound (diluted in Assay Buffer).

    • Controls: Include "No Inhibitor" (DMSO only) and "No Enzyme" (Blank) wells.

  • Add 40 µL of purified recombinant human cPLA2 enzyme (0.2 µg/mL final concentration).

  • Incubate for 15 minutes at room temperature (25°C) to allow equilibrium binding of the indole scaffold to the active site.

Step 2: Substrate Initiation

  • Prepare the Substrate Mix: Dilute PED6 stock to 10 µM in Assay Buffer.

  • Add 50 µL of Substrate Mix to all wells (Final Volume: 100 µL).

  • Note: The final DMSO concentration should not exceed 1%.

Step 3: Kinetic Readout

  • Immediately place the plate in a fluorescence microplate reader.

  • Excitation: 485 nm | Emission: 535 nm.

  • Record fluorescence every 30 seconds for 20 minutes .

Step 4: Data Analysis

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve (RFU/min).
    
  • Determine % Inhibition:

    
    
    
  • Plot % Inhibition vs. Log[Inhibitor] to determine the IC50.

Secondary Application: HIV-1 Integrase Strand Transfer Assay

The indole-2-carboxylic acid scaffold is also screened against HIV-1 Integrase. This assay measures the inhibition of the "Strand Transfer" step where viral DNA is integrated into target DNA.[4]

Protocol Summary:

  • Coating: Coat 96-well plates with Streptavidin.

  • DNA Assembly: Bind biotinylated donor DNA (mimicking viral LTR ends) to the plate.

  • Reaction: Add recombinant HIV-1 Integrase + Test Compound + Target DNA (digoxigenin-labeled).

  • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂ (Critical for indole chelation), 1 mM DTT.

  • Detection: Add anti-digoxigenin-HRP antibody followed by TMB substrate.

  • Readout: Measure Absorbance at 450 nm. Reduced absorbance indicates inhibition of strand transfer.

Visualization of Workflows

Figure 1: Mechanism of Action & Assay Logic

This diagram illustrates how the 3-(carbamoylmethyl)-1H-indole-2-carboxylic acid scaffold interacts with the cPLA2 active site and the subsequent assay readout.

cPLA2_Inhibition_Mechanism Compound 3-(Carbamoylmethyl)- 1H-indole-2-carboxylic acid cPLA2 cPLA2 Enzyme (Active Site) Compound->cPLA2 Binds via COOH-Mg2+ Chelation Complex Enzyme-Inhibitor Complex cPLA2->Complex Competitive Inhibition Product Fluorescent Product (Released) cPLA2->Product Hydrolysis Substrate Phospholipid Substrate (Fluorogenic) Complex->Substrate Blocks Access Substrate->cPLA2 Normal Catalysis Signal Fluorescence Signal (RFU) Product->Signal Detection

Caption: Competitive inhibition mechanism of cPLA2 by indole-2-carboxylic acid derivatives, preventing substrate hydrolysis and fluorescence generation.

Figure 2: Experimental Workflow (cPLA2 Assay)

Assay_Workflow Step1 1. Prepare Reagents (Buffer, Enzyme, Compound) Step2 2. Pre-Incubation (15 min) Enzyme + Inhibitor Step1->Step2 Mix in Plate Step3 3. Add Substrate (Initiate Reaction) Step2->Step3 Add 50µL Substrate Step4 4. Kinetic Readout (Ex 485nm / Em 535nm) Step3->Step4 Immediate Read Step5 5. Data Analysis (Calculate IC50) Step4->Step5 Export Data

Caption: Step-by-step workflow for the high-throughput fluorogenic cPLA2 inhibition assay.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal-to-Noise Substrate degradation or low enzyme activity.Use fresh substrate; verify enzyme specific activity. Ensure CaCl₂ is present (1-5 mM).
Precipitation Compound insolubility at high concentrations.Do not exceed 1% DMSO. Perform a solubility check in assay buffer before adding enzyme.
High Background Autofluorescence of the indole scaffold.Run a "Compound Only" control (no enzyme) and subtract this baseline from data.
Non-Linear Kinetics Substrate depletion or enzyme instability.Reduce enzyme concentration or shorten the measurement window to the initial linear phase (first 5-10 mins).

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: Royal Society of Chemistry (RSC) / NIH URL:[Link]

  • 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives as inhibitors of cytosolic phospholipase A2. Source: PubMed (Arch Pharm Weinheim) URL:[Link]

  • Indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Source: PubMed / Elsevier URL:[Link]

  • Indole-2-Carboxamide Derivatives: Potential as Metallo-Beta-Lactamase Inhibitors. Source: Russian Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Testing of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid . This guide addresses the specific stability challenges associated with this molecule, which serves as a critical intermediate in the synthesis of indole-based therapeutics (e.g., sPLA2 inhibitors, antiviral agents).

This molecule presents a unique "stability paradox" due to its dual functionality:

  • Indole-2-carboxylic acid core: Susceptible to decarboxylation under thermal stress.[1]

  • C3-Acetamide side chain: Prone to hydrolytic cleavage under extreme pH.

  • Indole Nitrogen: Sensitive to oxidative degradation and photolysis.

This guide provides actionable troubleshooting workflows, degradation mechanisms, and validated protocols to ensure data integrity during your stability studies.

Module 1: The Degradation Landscape

Before troubleshooting, you must understand how the molecule breaks down. The following diagram maps the three primary degradation pathways you will encounter in solution.

Figure 1: Mechanistic Degradation Pathways

DegradationPathways Parent Parent Molecule 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid Hydrolysis Degradant A (Hydrolysis) 3-(Carboxymethyl)-1H-indole-2-carboxylic acid (Di-acid form) Parent->Hydrolysis Acid/Base Hydrolysis (pH < 3 or pH > 9) Decarb Degradant B (Decarboxylation) 2-(1H-indol-3-yl)acetamide (Loss of C2-COOH) Parent->Decarb Thermal Stress (>60°C) Facilitated by Acid Oxidation Degradant C (Oxidation) Oxindole Derivatives / Oligomers (Colored) Parent->Oxidation Photo-oxidation / Air (UV Light + O2)

Caption: Primary degradation pathways. Note that Degradant A is more polar (earlier elution) while Degradant B is less polar (later elution) than the parent.

Module 2: Troubleshooting Guide (Q&A)

This section addresses real-world issues reported by analytical chemists working with this compound.

Issue 1: "I see a new peak eluting before the parent peak in my HPLC chromatogram."

Diagnosis: Amide Hydrolysis. The C3-carbamoylmethyl group (primary amide) has hydrolyzed to the carboxylic acid, converting the parent into 3-(carboxymethyl)-1H-indole-2-carboxylic acid (a di-carboxylic acid).

  • Mechanism: Amide bonds are generally stable at neutral pH but susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 9) conditions. The resulting di-acid is more polar, leading to a shorter retention time on Reverse Phase (RP) columns.

  • Corrective Action:

    • Check the pH of your diluent and mobile phase. Ensure the sample diluent is buffered near pH 4.5–5.5.

    • Avoid storing samples in strong acidic media (e.g., 0.1% TFA) for >24 hours. Use Formic Acid (0.1%) or Acetate buffer instead.

Issue 2: "My sample solution turned yellow/brown after 48 hours on the bench."

Diagnosis: Oxidative Coupling / Photolysis. Indoles are electron-rich systems. Upon exposure to light and oxygen, the indole ring can undergo radical oxidation, leading to the formation of quinoidal imines or dimers (often colored).

  • Mechanism: Radical attack at the C3 position is blocked by the substituent, forcing oxidation to the C2-C3 bond or the benzene ring (hydroxylation), often resulting in complex colored mixtures.

  • Corrective Action:

    • Light Protection: Use amber glassware for all solutions.

    • Antioxidants: If the assay allows, add 0.05% sodium metabisulfite or EDTA to the sample solvent to scavenge radicals/metals.

    • Degassing: Thoroughly degas mobile phases to remove dissolved oxygen.

Issue 3: "The parent peak is splitting or tailing severely."

Diagnosis: pH Mismatch (pKa Proximity). The C2-carboxylic acid has a pKa of approximately 3.8–4.2. If your mobile phase pH is near this value, the molecule exists as a mixture of ionized (carboxylate) and non-ionized (free acid) forms, causing peak distortion.

  • Corrective Action:

    • Acidic Method (Recommended): Adjust mobile phase pH to < 2.5 (using Phosphate or TFA) to keep the acid fully protonated (neutral).

    • Basic Method (Alternative): Adjust pH to > 6.5 (using Ammonium Bicarbonate) to keep the acid fully deprotonated (ionized). Note: This increases the risk of amide hydrolysis over long runs.

Issue 4: "I see a late-eluting impurity appearing during thermal stress testing."

Diagnosis: Decarboxylation. Indole-2-carboxylic acids are prone to thermal decarboxylation, losing CO₂ to form the corresponding indole derivative (2-(1H-indol-3-yl)acetamide).

  • Mechanism: This reaction is accelerated by heat and strong acids. The loss of the polar -COOH group makes the resulting molecule significantly more hydrophobic, increasing its retention time on C18 columns.

  • Corrective Action:

    • Limit temperature exposure to < 50°C during sample preparation.

    • If using a heated column, ensure the temperature does not exceed 40°C.

Module 3: Experimental Protocols

Validated Forced Degradation Protocol

To validate your stability-indicating method, use the following stress conditions. These are calibrated to achieve 10–20% degradation without destroying the core structure.

Stress TypeConditionsTarget DegradantNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursDi-acid (Hydrolysis)Neutralize with 0.1 N NaOH before injection.
Base Hydrolysis 0.1 N NaOH, Ambient, 2 hoursDi-acid (Hydrolysis)Amides hydrolyze faster in base than acid. Monitor closely.
Oxidation 3% H₂O₂, Ambient, 6 hoursN-oxides / Ring openingIndoles are highly sensitive; do not use 30% H₂O₂.
Thermal 80°C (Solid state), 24 hoursDecarboxylated productPerform on solid drug substance, not solution.
Photolytic 1.2 million lux hours (ICH Q1B)Oxidative dimersUse quartz cuvettes for solution photolysis.
Recommended HPLC Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Indole characteristic absorption).

  • Column Temp: 30°C.

Module 4: Stability Study Workflow

Use this logic flow to design your stability study, ensuring compliance with ICH Q1A(R2).

Figure 2: Stability Testing Workflow

StabilityWorkflow Start Start: Stock Solution Prep (Solvent: MeOH/Water 50:50) Check1 Check Solubility & pH (Target pH 4.5 - 5.5) Start->Check1 Storage ICH Storage Conditions Long Term: 25°C/60% RH Accel: 40°C/75% RH Check1->Storage Sampling Sampling Points (0, 1, 3, 6 Months) Storage->Sampling Analysis HPLC Analysis (Check for RRT 0.8 & 1.2) Sampling->Analysis Decision Significant Change? (>5% Potency Loss or >1% Impurity) Analysis->Decision Report Generate Stability Report Decision->Report No Alert Initiate OOS Investigation (Check Decarboxylation) Decision->Alert Yes

Caption: Standard workflow for solution stability testing based on ICH Q1A(R2) guidelines.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 1: Indoles - Reactivity and degradation mechanisms). [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Amide Hydrolysis Kinetics). [Link][6]

  • PubChem. (2025).[7] 3-Methyl-1H-indole-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. [Link]

Sources

Technical Support Center: Optimization of Indole-2-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indole-2-carboxamides. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to streamline your experimental workflow. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common challenges in the synthesis of this important class of compounds.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that you may encounter during the synthesis of indole-2-carboxamides in a practical question-and-answer format.

Problem 1: Low Yield of the Final Indole-2-Carboxamide Product

Question: I am consistently obtaining a low yield of my target indole-2-carboxamide after the final amide coupling step. What are the likely causes and how can I improve it?

Answer: Low yields in the amide coupling step are a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions:

  • Cause 1: Inefficient Activation of the Carboxylic Acid. The conversion of the indole-2-carboxylic acid to a more reactive species is critical for efficient amide bond formation. If this activation is incomplete, the reaction will be sluggish and yields will suffer.

    • Solution:

      • Choice of Coupling Reagent: There is a wide array of coupling reagents available, each with its own advantages. For many indole-2-carboxamide syntheses, reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in combination with an additive like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are effective.[1][2] For more challenging couplings, stronger reagents such as HATU or HBTU may be necessary. BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) is also a robust option.[3][4]

      • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediate and the coupling reagent. The reaction temperature is also crucial; while many couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve yields, but be mindful of potential side reactions.[4]

  • Cause 2: Poor Nucleophilicity of the Amine. The amine's ability to attack the activated carboxylic acid is fundamental. Steric hindrance around the nitrogen atom or electron-withdrawing groups on the amine can significantly reduce its nucleophilicity.

    • Solution:

      • Choice of Base: The choice of base is critical. For amine hydrochlorides, a tertiary amine base like triethylamine (TEA) or DIPEA is required to liberate the free amine. DIPEA is often preferred as it is less nucleophilic than TEA and less likely to cause side reactions.

      • Reaction Time: Some sterically hindered amines may require longer reaction times to achieve complete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Cause 3: Side Reactions. Several side reactions can compete with the desired amide bond formation, leading to lower yields.

    • Solution:

      • Epimerization: If your starting materials are chiral, epimerization at the α-carbon can be a concern, especially with over-activation or prolonged reaction times. Using additives like HOBt can help to suppress this.

      • N-Acylation of the Indole Ring: While less common for the indole-2-position, acylation of the indole nitrogen can occur, particularly if a strong base is used in the absence of an N-protecting group.

  • Cause 4: Difficult Purification. The desired product might be formed in a good yield, but losses during work-up and purification can significantly reduce the isolated yield.

    • Solution:

      • Work-up Procedure: A standard aqueous work-up is often necessary to remove the coupling reagents and byproducts. However, if your product has some water solubility, this can lead to losses. In such cases, minimizing the volume of aqueous washes or using a saturated brine solution can help.

      • Chromatography: Column chromatography on silica gel is a common purification method.[5] Choosing the right solvent system is key to achieving good separation from impurities. A gradient elution is often more effective than an isocratic one.

Problem 2: Formation of an Unexpected Side Product

Question: I am observing a significant side product in my reaction mixture that I cannot identify. What are some common side reactions in indole-2-carboxamide synthesis?

Answer: The formation of unexpected side products is a common issue. Based on the typical synthetic routes, here are a few possibilities:

  • Side Product from the Indole Synthesis Step: If you are synthesizing the indole ring as part of your overall sequence (e.g., via a Fischer indole synthesis), regioisomers can be a common problem.[3]

    • Fischer Indole Synthesis: The cyclization step can sometimes lead to the formation of the "abnormal" indole isomer, especially with certain substitution patterns on the arylhydrazine or the ketone/aldehyde.[6] Optimizing the acid catalyst and temperature is crucial to control the regioselectivity.[6]

    • Hemetsberger–Knittel Synthesis: This method can also produce regioisomers, and the ratio can be sensitive to reaction conditions.[3][7]

  • Dimerization or Polymerization: Under certain conditions, especially with reactive starting materials or intermediates, dimerization or polymerization can occur. This is more likely at higher concentrations or temperatures.

  • Reaction with the Solvent: Some solvents can participate in side reactions. For example, using an alcohol as a solvent in the presence of an activated carboxylic acid can lead to the formation of an ester side product.

To identify the side product, consider the following:

  • Spectroscopic Analysis: Obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) of the isolated side product. This information is invaluable for structure elucidation.

  • Mechanistic Consideration: Think about the possible reaction pathways that could lead to alternative products. For example, could an intramolecular cyclization have occurred?

Problem 3: The Reaction Fails to Go to Completion

Question: My reaction stalls and I'm left with a significant amount of unreacted starting material. What should I do?

Answer: A stalled reaction can be frustrating, but it's often a solvable problem. Here's a systematic approach to troubleshooting:

  • Verify the Quality of Reagents:

    • Starting Materials: Ensure your indole-2-carboxylic acid and amine are pure. Impurities can inhibit the reaction.

    • Reagents and Solvents: Use fresh, high-quality coupling reagents and anhydrous solvents. Old or improperly stored reagents can be a common cause of failure.

  • Re-evaluate the Reaction Conditions:

    • Stoichiometry: Ensure you are using the correct stoichiometry of reagents. A slight excess of the amine and coupling reagent (e.g., 1.1-1.2 equivalents) is often beneficial.

    • Temperature: If the reaction is sluggish at room temperature, try gentle heating. Conversely, if you suspect decomposition, running the reaction at a lower temperature might be necessary.

    • Concentration: The reaction concentration can impact the rate. If the reaction is too dilute, the effective concentration of reactants is low. Try running the reaction at a higher concentration.

  • Consider a Different Synthetic Route: If you have exhausted the optimization of your current method, it might be time to consider an alternative approach. For example, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride before reacting it with the amine can be a more forceful method, although it may not be compatible with all functional groups.[5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis and optimization of indole-2-carboxamides.

Q1: What are the most common methods for synthesizing the indole-2-carboxamide core?

The synthesis of indole-2-carboxamides can be broadly approached in two ways: by constructing the indole ring with the carboxamide precursor already in place, or by forming the amide bond on a pre-existing indole-2-carboxylic acid.

  • Amide bond formation on a pre-formed indole: This is the most common and versatile approach. It typically involves the coupling of an indole-2-carboxylic acid with an amine using standard peptide coupling reagents.[1] This method allows for a wide variety of amines to be easily incorporated in the final step.

  • Indole ring synthesis:

    • Fischer Indole Synthesis: This classic method involves the reaction of an arylhydrazine with an aldehyde or ketone containing an ester group, which can then be converted to the carboxamide.[4][6][8]

    • Hemetsberger–Knittel Indole Synthesis: This method is useful for accessing certain substituted indoles and involves the thermolysis of an azidocinnamate ester.[3][7]

Q2: How do I choose the right protecting group for the indole nitrogen?

Protecting the indole nitrogen can be important to prevent side reactions, particularly if you are using strong bases or electrophilic reagents in subsequent steps. The choice of protecting group depends on the overall synthetic strategy and the conditions you plan to use.

  • Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions. However, it can be sensitive to strong acids used in some indole syntheses.

  • Tosyl (p-toluenesulfonyl): Very robust and stable to a wide range of conditions, but its removal requires harsh conditions (e.g., strong reducing agents or strong base).

  • SEM (2-(trimethylsilyl)ethoxymethyl): Removed under fluoride-mediated conditions, offering an orthogonal deprotection strategy.

Q3: What are the key parameters to consider when optimizing the reaction conditions?

Systematic optimization is key to achieving high yields and purity. The following parameters should be considered:

ParameterConsiderations
Solvent Should dissolve all reactants and be inert to the reaction conditions. Common choices include DMF, DCM, and THF.
Temperature Can influence reaction rate and selectivity. Start at room temperature and adjust as needed.
Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal time for completion.
Coupling Reagent The choice depends on the reactivity of the starting materials and the desired reaction conditions.
Base A non-nucleophilic base like DIPEA is often preferred to avoid side reactions.

Experimental Protocols

General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a reliable starting point for the synthesis of a wide range of indole-2-carboxamides.

  • To a solution of the indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM, 0.1-0.5 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) and a base such as DIPEA (1.5 eq) if the amine is a hydrochloride salt.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole-2-carboxamide.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Verify Purity and Activity of Reagents start->check_reagents check_reagents->start Reagents Faulty optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK change_coupling Try a Different Coupling Reagent optimize_conditions->change_coupling Optimization Fails success Improved Yield optimize_conditions->success Optimization Successful change_route Consider an Alternative Synthetic Route change_coupling->change_route Still Low Yield change_coupling->success New Reagent Works change_route->success New Route Successful failure Yield Still Low change_route->failure Persistent Low Yield

Caption: A logical workflow for troubleshooting low yields in indole-2-carboxamide synthesis.

References

  • General procedure for synthesis of N-substituted Indole-2-carboxamide derivatives (1–10). Taylor & Francis Online. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). PubMed Central. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PubMed Central. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Publications. [Link]

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. PubMed Central. [Link]

  • Synthesis of the target compounds indole‐2‐carboxamides (5). ResearchGate. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. PubMed Central. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. ResearchGate. [Link]

  • Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. PubMed. [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid and other small molecule inhibitors. This guide is designed to provide you with the strategic insights and practical methodologies required to identify, understand, and minimize off-target effects, thereby enhancing the specificity and reliability of your experimental outcomes. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] This promiscuity, while beneficial for discovering novel activities, necessitates a rigorous approach to validating on-target activity and characterizing off-target interactions.

This center is structured to address the most common challenges encountered in the lab, providing not just protocols, but the scientific reasoning behind them.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted to help you diagnose and resolve specific issues that may arise during your research.

Issue 1: An unexpected or inconsistent phenotype is observed, deviating from the known function of the intended target.
  • Possible Cause: This is a classic indicator of off-target effects. The observed cellular response may be a composite of both on-target and off-target activities, or entirely dominated by the latter, especially at higher concentrations.

  • Troubleshooting Steps:

    • Dose-Response Analysis: The first and most critical step is to perform a comprehensive dose-response curve. On-target effects should typically occur at a lower concentration range (consistent with the inhibitor's potency, e.g., IC50 or Ki), while off-target effects often manifest at higher concentrations.[2] A steep curve may suggest a specific interaction, whereas a shallow curve can indicate multiple, lower-affinity interactions.

    • Orthogonal Inhibitor Testing: If available, use a structurally distinct inhibitor that targets the same protein. If this second inhibitor recapitulates the phenotype, it strengthens the evidence that the effect is on-target. Conversely, if the phenotype is unique to 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid, off-target activity is highly probable.

    • Genetic Target Validation: The definitive method to confirm that a phenotype is linked to a specific target is through genetic manipulation.[3][4] Use CRISPR/Cas9 to knock out the target gene or siRNA/shRNA to knock it down. If the phenotype observed with the inhibitor is ablated in the knockout/knockdown cells, it provides strong evidence for on-target action.[5][6] If the phenotype persists, the effect is unequivocally off-target.

      A workflow for troubleshooting unexpected phenotypes is illustrated below.

      graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

      }

      Figure 1. Decision tree for troubleshooting unexpected phenotypes.
Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
  • Possible Cause: The inhibitor may be engaging with essential cellular proteins, leading to toxicity, or it may have poor solubility, causing precipitation and non-specific effects.

  • Troubleshooting Steps:

    • Confirm Compound Solubility and Stability: First, ensure that your stock solution is fully dissolved and stable. Precipitated compound can cause artifacts and apparent cytotoxicity. Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for your compound dilutions.

    • Cytotoxicity Counter-Screening: Assess cytotoxicity in a cell line that does not express the intended target protein. If cytotoxicity persists, it is definitively an off-target effect.

    • In Silico Profiling: Utilize computational tools to predict potential off-target interactions. Databases and prediction software can screen the chemical structure of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid against a large panel of known protein targets, including those commonly associated with toxicity (e.g., hERG, certain kinases).[7] This can provide a list of putative off-targets to investigate experimentally.

Frequently Asked Questions (FAQs)

  • Q1: What are off-target effects and why are they a major concern?

  • Q2: How can I confirm that 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid is engaging its intended target within the cell?

    • A2: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a physiological context.[9][10] This method is based on the principle that a protein's thermal stability increases when it is bound to a ligand.[11][12] By heating cell lysates or intact cells treated with your compound to various temperatures and then quantifying the amount of soluble target protein remaining, you can observe a "shift" in the melting curve, which confirms direct physical interaction.[9]

  • Q3: What are the essential positive and negative controls for my experiments?

    • A3: Proper controls are fundamental to interpreting your data correctly.[13][14]

      • Negative Controls: These establish a baseline and control for non-specific effects.[15] Examples include:

        • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.[2]

        • Inactive Analog: A structurally similar molecule that is known to be inactive against the target.

        • Knockout/Knockdown Cells: Cells lacking the target protein serve as the ultimate negative control.[15][16]

      • Positive Controls: These validate that the assay system is working as expected.[14] Examples include:

        • A known, well-characterized inhibitor of the target.

        • A cellular treatment known to produce the expected phenotype through the target pathway.

  • Q4: My compound is a kinase inhibitor. When should I consider a broad kinase panel screen?

    • A4: If 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid is intended to be a kinase inhibitor, performing a kinome-wide selectivity screen is crucial. You should consider this at two key stages:

      • Early-Stage Characterization: To understand the inhibitor's selectivity profile across the human kinome and identify potential off-target kinases from the outset. Many commercial services offer panels of hundreds of kinases.[17][18][19][20]

      • Troubleshooting: If you observe an unexpected phenotype that cannot be explained by the known function of your primary target, a kinome scan can help identify the responsible off-target kinase(s). Cellular kinase assays can provide more physiologically relevant data compared to biochemical assays.[17]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Enzyme Inhibition Assay
  • Objective: To determine the potency (e.g., IC50) of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid against its purified target enzyme. This is a foundational assay to confirm direct interaction and potency.[21][22]

  • Methodology (Luminescence-Based Example):

    • Compound Preparation: Prepare a 10-point serial dilution of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid in an appropriate solvent like DMSO.

    • Assay Plate Preparation: In a suitable microplate (e.g., 384-well), add the purified recombinant enzyme and its specific substrate.

    • Compound Addition: Add the diluted compound or vehicle control to the wells.

    • Reaction Initiation: Add ATP to start the enzymatic reaction. Incubate for a predetermined time at the optimal temperature for the enzyme.

    • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) by converting it into a luminescent signal.

    • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

ParameterRecommendationRationale
Enzyme Conc. Use a concentration in the linear range of the assay.Ensures the measured activity is proportional to enzyme amount.
ATP Conc. Use the Km value for ATP.Provides a standardized condition for comparing potencies.
Incubation Time Ensure the reaction is in the linear phase (<10% substrate consumption).Avoids substrate depletion artifacts.[23]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid in a cellular environment.[10][11][24]

  • Methodology (Western Blot Detection):

    • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control for a specified time.

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes.

    • Heating Step: Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes), then cool to room temperature. One aliquot should remain unheated as a control.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation: Centrifuge the lysates at high speed to pellet the precipitated (denatured) proteins.

    • Sample Preparation: Collect the supernatant (containing soluble proteins) and prepare for Western blotting.

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the treated sample indicates target stabilization and engagement.

    graph G { layout=dot; rankdir=LR; node [shape=Mrecord, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    }

    Figure 2. Workflow of the Cellular Thermal Shift Assay (CETSA).
Protocol 3: CRISPR/Cas9-Mediated Target Validation
  • Objective: To genetically validate that the biological effect of the inhibitor is mediated through its intended target.[3]

  • Workflow:

    • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) that specifically target the gene of interest. Include a non-targeting control gRNA.

    • Transfection and Selection: Transfect cells with a Cas9 nuclease and the gRNA expression vector. Select for successfully transfected cells.

    • Validation of Knockout: Expand clonal populations and validate the knockout of the target protein by Western blot or genomic sequencing.

    • Phenotypic Assay: Treat both the wild-type and knockout cell populations with a dose range of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid.

    • Analysis: Compare the phenotypic response between the two cell lines. Ablation or significant reduction of the response in the knockout cells validates the target.

References

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]

  • Rummey, C., et al. (2005). Novel, selective indole-based ECE inhibitors: lead optimization via solid-phase and classical synthesis. Bioorganic & Medicinal Chemistry Letters, 15(19), 4201-5. [Link]

  • Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 3(4), 31–38. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • Al-maarif University College. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. [Link]

  • Tipton, K., & Langley, D. B. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(15), 4478. [Link]

  • Herledan, A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1838. [Link]

  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 230-242. [Link]

  • Markwalder, J. A., et al. (2017). Identification and optimization of a novel series of indoleamine 2,3-dioxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 548-552. [Link]

  • ScienceDirect. (2025). Enzyme inhibition assay: Significance and symbolism. Retrieved from [Link]

  • Ghavami, A., et al. (2023). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine, 5. [Link]

  • Neumann, L., et al. (2006). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 45(26), 8102-8111. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 9(12), 1275-1285. [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Fiveable. (n.d.). Good experimental design and use of controls. Retrieved from [Link]

  • Abdalkareem Jasim, S., & Saadoun, A. (2025). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry, 3(3), 239-252. [Link]

  • Oreate AI Blog. (2026). Understanding Negative and Positive Controls in Scientific Experiments. Retrieved from [Link]

  • Rockland Immunochemicals. (2021). Positive and Negative Controls. Retrieved from [Link]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. [Link]

  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Retrieved from [Link]

  • Symcel. (n.d.). BEST PRACTICES IN EXPERIMENTAL DESIGN. Retrieved from [Link]

  • Molecules. (2021). Indole-2-carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link]

  • PubMed. (1996). 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2. Retrieved from [Link]

  • MDPI. (n.d.). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Retrieved from [Link]

  • MDPI. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Retrieved from [Link]

Sources

common pitfalls in Fischer indole synthesis of derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Indole Derivatives

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Welcome to the Fischer Indole Synthesis Help Center

You are accessing the advanced troubleshooting module for the Fischer Indole Synthesis . This guide moves beyond basic textbook definitions to address the specific failure modes encountered in complex drug discovery scaffolds.

Our goal is to transition your workflow from "trial-and-error" to mechanistically driven rational design .

Part 1: The Diagnostic Framework

Before altering conditions, identify where the cascade failed. The Fischer synthesis is a multi-step cascade; a failure at step 1 (hydrazone formation) requires a different fix than a failure at step 3 (sigmatropic rearrangement).

Visual Troubleshooting Flowchart

Use this logic tree to diagnose your specific issue.

FischerFailure Start START: Reaction Analysis HydrazoneCheck Did Hydrazone form? (Check TLC/LCMS) Start->HydrazoneCheck Isolate Isolate Hydrazone & Resubmit to Acid HydrazoneCheck->Isolate Yes (But stalled) RearrangeCheck Did [3,3]-Rearrangement occur? HydrazoneCheck->RearrangeCheck Yes (In situ) NoHydrazone Issue: Condensation Failure Fix: Molecular Sieves, Dean-Stark, or TiCl4 catalyst HydrazoneCheck->NoHydrazone No Isolate->RearrangeCheck Cleavage Issue: N-N Bond Cleavage (Aniline formation) Cause: Electron-Rich Hydrazine RearrangeCheck->Cleavage Aniline detected Tar Issue: Polymerization/Tar Cause: Acid too strong or O2 presence RearrangeCheck->Tar Black gum/No peaks WrongIso Issue: Regioselectivity (Wrong Isomer) RearrangeCheck->WrongIso Isomer mix Success Target Indole RearrangeCheck->Success Clean Product

Caption: Diagnostic logic tree for isolating the specific point of failure in the Fischer Indole cascade.

Part 2: Critical Failure Modes & Solutions
1. Regioselectivity: The "Unsymmetrical Ketone" Problem

Scenario: You reacted a 2-substituted ketone (e.g., 2-butanone) and obtained a mixture of isomers or the wrong isomer entirely.

The Mechanism: Regioselectivity is determined by the direction of enolization (formation of the ene-hydrazine).

  • Kinetic Enamine: Less substituted double bond

    
     Leads to 2-monosubstituted indole .
    
  • Thermodynamic Enamine: More substituted double bond

    
     Leads to 2,3-disubstituted indole .
    

Troubleshooting Guide:

Goal ProductPreferred ConditionsMechanistic Rationale
2,3-Disubstituted Indole (from internal enamine)Protic Acids (H₂SO₄, PPA) High TemperatureThermodynamic control equilibrates the ene-hydrazine to the more stable (more substituted) alkene before the [3,3]-shift occurs.
2-Substituted Indole (from terminal enamine)Sterically Hindered Lewis Acids or High Acidity/Low TempWhile difficult to access exclusively, strong acids at lower temperatures can sometimes trap the kinetic enamine. Note: This is the harder isomer to target selectively.

Expert Insight: If you absolutely require the 2-substituted indole and the Fischer synthesis yields the 2,3-isomer, stop optimizing . Switch to the Leimgruber-Batcho or Madelung synthesis. The thermodynamic preference in Fischer synthesis is often too strong to overcome with simple condition tweaks.

2. Electronic Effects: Why the Reaction Stalls

Scenario: The hydrazone forms, but it refuses to cyclize to the indole, or it decomposes.

Q: My hydrazine has an Electron Withdrawing Group (EWG) (e.g., -NO₂, -CF₃). Why is the yield <10%? A: The [3,3]-sigmatropic rearrangement requires the benzene ring to act as a nucleophile. EWGs deactivate the ring, raising the activation energy of the rearrangement step.

  • The Fix: You need a "sledgehammer." Weak acids (Acetic acid) will fail. Use Polyphosphoric Acid (PPA) at 100–120°C or Microwave irradiation . The high dielectric heating of microwave synthesis often overcomes the activation barrier for deactivated substrates.

Q: My hydrazine has an Electron Donating Group (EDG) (e.g., -OMe). Why do I see aniline byproducts? A: EDGs stabilize the radical intermediates that lead to N-N bond homolysis (cleavage) rather than the concerted [3,3]-shift.

  • The Fix: Use milder conditions. Switch from PPA/H₂SO₄ to ZnCl₂ in acetic acid or 4% H₂SO₄ in DME . Perform the reaction under strictly inert atmosphere (Argon) to suppress radical oxidation pathways.

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating . Follow the checkpoints to ensure the reaction is proceeding correctly.

Protocol A: The "Universal" Polyphosphoric Acid (PPA) Method

Best for: Deactivated hydrazines (EWGs) and thermally stable substrates.

  • Preparation: Heat PPA (10–20 equivalents by weight relative to hydrazine) to 80°C in a reaction vessel.

    • Checkpoint: PPA is extremely viscous. Heating it before addition ensures efficient stirring.

  • Addition: Add the phenylhydrazine and ketone (1:1.1 equiv) directly to the hot PPA.

    • Note: Exothermic reaction. Monitor internal temperature.[1]

  • Cyclization: Heat to 100–110°C for 2–4 hours.

    • Monitoring: Take an aliquot, quench in water, extract with EtOAc. Check TLC. The hydrazone spot (usually yellow/orange) should disappear; a fluorescent indole spot should appear.

  • Workup (Critical Step): Pour the hot reaction mixture slowly into crushed ice with vigorous stirring.

    • Why? PPA solidifies if cooled slowly. Quenching into ice prevents the formation of a rock-hard glass that traps your product.

  • Purification: Neutralize with NaOH (keep T < 20°C), extract, and recrystallize/column.

Protocol B: The Mild Lewis Acid Method (ZnCl₂)

Best for: Sensitive substrates, EDG-substituted hydrazines.

  • Mixture: Combine phenylhydrazine (1.0 equiv) and ketone (1.0 equiv) in Glacial Acetic Acid .

  • Catalyst: Add anhydrous ZnCl₂ (1.0–2.0 equiv).

  • Reflux: Heat to reflux (approx. 118°C) for 1–3 hours.

    • Self-Validation: If the solution turns pitch black immediately, reduce temperature to 80°C. Darkening is normal, but rapid tar formation indicates polymerization.

  • Workup: Evaporate acetic acid in vacuo. Resuspend residue in EtOAc/Water. Wash organic layer with NaHCO₃ to remove acid traces.

Part 4: References & Authority
  • Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982. (The definitive monograph on the mechanism and scope).

  • Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993, 25(6), 607–632. Link

  • Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000, (7), 1045–1075. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis."[2] Journal of the American Chemical Society, 1998, 120(26), 6621–6622. (Modern cross-coupling approach). Link

  • Benjamin, N. M., et al. "Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator." Journal of Organic Chemistry, 2017, 82(11), 5731–5742. (Mechanistic study on regioselectivity). Link

Disclaimer: These protocols involve hazardous chemicals (Strong acids, Hydrazines). Always review the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Technical Support Center: A Guide to Preventing Degradation of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and experimentation with this compound. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.

Introduction

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid is a molecule of interest in various research fields due to its structural motifs. However, the indole nucleus, the carboxylic acid group, and the carbamoylmethyl side chain all present potential stability challenges. Understanding and mitigating these liabilities is crucial for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the potential degradation pathways and practical, field-proven strategies to prevent them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid.

Q1: What are the primary causes of degradation for this compound?

A1: The degradation of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid is primarily driven by four factors:

  • Hydrolysis: The carbamoylmethyl (amide) group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding dicarboxylic acid.[1][2]

  • Decarboxylation: The carboxylic acid at the 2-position of the indole ring can be lost, especially at elevated temperatures.

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the decomposition of the indole ring.[3][4]

Q2: How should I store the solid compound for long-term stability?

A2: For optimal long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C. It is crucial to protect it from light and moisture.

Q3: What is the best way to prepare and store stock solutions?

A3: We recommend preparing stock solutions in anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO).[5] Solutions in DMSO have been shown to be stable for extended periods when stored at -20°C or -80°C in tightly sealed, amber vials.[5][6][7] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Q4: What is the optimal pH range for working with this compound in aqueous solutions?

A4: The stability of the amide bond is pH-dependent. Both strong acids and bases will catalyze hydrolysis.[1][2] While a definitive pH-rate profile for this specific molecule is not available, studies on similar amide-containing compounds suggest that a pH range of 6.0 to 7.5 is generally the most stable.[8] For experiments requiring aqueous buffers, it is advisable to work within this near-neutral pH range.

Q5: Can I use antioxidants to improve the stability of my solutions?

A5: Yes, for applications where the antioxidant itself does not interfere with the experiment, adding a radical scavenger can help prevent oxidative degradation. Ascorbic acid (Vitamin C) is a commonly used antioxidant for this purpose.[9][10] A low concentration, typically in the micromolar range (e.g., 10-50 µM), is often sufficient.[11]

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experimentation.

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of compound activity or inconsistent results over time. Gradual degradation of the compound in your stock or working solution.1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store solutions at -80°C for longer-term storage. 4. Confirm the purity of your stock solution using the HPLC method provided below.
Appearance of new, unexpected peaks in my HPLC chromatogram. Degradation of the parent compound into one or more new species.1. Identify the degradation products: Based on the likely degradation pathways, the new peaks could correspond to the hydrolyzed diacid or the decarboxylated product. 2. Review your experimental conditions: * pH: Are you using a buffer outside the recommended pH 6.0-7.5 range? * Temperature: Are you exposing the compound to high temperatures for extended periods? * Light: Is your experimental setup adequately protected from light?
Color change (yellowing or browning) of the solid compound or solution. Oxidation of the indole ring.1. Discard the discolored material as it is likely degraded. 2. Ensure future storage is under an inert atmosphere and protected from light. 3. For solutions, consider adding an antioxidant like ascorbic acid if compatible with your assay.[9][10]

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid.

G cluster_main 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid cluster_hydrolysis Hydrolysis (Acid or Base) cluster_decarboxylation Decarboxylation (Heat) cluster_oxidation Oxidation (O2, Light) main Parent Compound hydrolysis_prod 3-(Carboxymethyl)-1H-indole-2-carboxylic acid main->hydrolysis_prod H₂O, H⁺/OH⁻ oxidation_prod Oxidized Products main->oxidation_prod [O] decarboxylation_prod decarboxylation_prod main->decarboxylation_prod Δ (-CO₂) decarbox_prod 2-(1H-Indol-3-yl)acetamide

Caption: Major degradation pathways of the target compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a 10 mM stock solution in DMSO with an optional antioxidant.

Materials:

  • 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (solid)

  • Anhydrous DMSO

  • Ascorbic acid (optional)

  • Amber glass vials

  • Argon or nitrogen gas

  • Sterile, disposable syringes and needles

Procedure:

  • Pre-weigh the compound: In a clean, dry amber glass vial, accurately weigh the desired amount of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • (Optional) Add Antioxidant: If desired, add a small volume of a concentrated ascorbic acid stock solution in DMSO to reach a final concentration of 20 µM.

  • Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.

  • Inert Atmosphere: Flush the headspace of the vial with argon or nitrogen gas for 30-60 seconds to displace oxygen.

  • Sealing and Storage: Tightly cap the vial and store at -20°C or -80°C.

  • Aliquoting: For frequent use, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: HPLC Method for Purity Assessment and Degradation Monitoring

This reverse-phase HPLC (RP-HPLC) method can be used to assess the purity of the compound and detect the primary degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[12]

  • Injection Volume: 10 µL.

Expected Elution Order:

  • Hydrolysis Product (Diacid): Expected to be the most polar, eluting earliest.

  • Parent Compound: 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid.

  • Decarboxylation Product: Expected to be the least polar, eluting last.

The following workflow diagram outlines the process for troubleshooting compound degradation.

G cluster_start Start: Inconsistent Experimental Results cluster_check Initial Checks cluster_decision Purity Assessment cluster_impure Impure Stock cluster_pure Pure Stock - Investigate Conditions start Inconsistent Results check_purity Check Purity of Stock Solution via HPLC start->check_purity decision Purity >95%? check_purity->decision impure_action Prepare Fresh Stock Solution decision->impure_action No check_pH Is pH between 6.0 and 7.5? decision->check_pH Yes recheck Re-run Experiment impure_action->recheck check_light Is the experiment protected from light? check_pH->check_light check_temp Are there high temperatures involved? check_light->check_temp

Caption: Troubleshooting workflow for compound degradation.

References

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80.
  • Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(10), e3841.
  • Kozik, V., et al. (2018). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 69-77.
  • Lal, B., & Schofield, K. (1970). Acidic and Basic Amide Hydrolysis. Journal of the Chemical Society B: Physical Organic, 8, 1376-1383.
  • Menger, F. M., & Ladika, M. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society, 109(10), 3145-3146.
  • Chemguide. the hydrolysis of amides. [Link]

  • Blagoi, G., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910-8913.
  • Singh, K., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 1(1), 37-45.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(1), 123.
  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Wikipedia. Vitamin C.
  • Cold Spring Harbor Labor
  • US Patent US5085991A. (1992). Process of preparing purified aqueous indole solution.
  • Padayatty, S. J., et al. (2003). Ascorbic acid as an antioxidant: a review of its role in disease prevention. Journal of the American College of Nutrition, 22(1), 18-35.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Laflin, P., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(4), 433-437.
  • Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway. Frontiers in Microbiology, 9, 1966.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292-304.
  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 9(10), 982.
  • Nishio, M., et al. (1977). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 41(5), 879-880.
  • Spectrophotometric study of the protonation processes of some indole derivatives in sulfuric acid. Monatshefte für Chemie/Chemical Monthly, 131(1), 23-31.
  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology, 11(3), 113-120.
  • Sacred Kosmetics. (2024). Vitamin C Oxidation: How to Prevent & Extend Shelf Life in India.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(3), 643.
  • PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • Spectrum. UV-VIS of Indole-2-carboxylic acid, cinnamylidenehydrazide.
  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole deriv
  • Waybright, T. J., et al. (2001). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 6(3), 155-163.
  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. E-Journal of Chemistry, 9(4), 1897-1906.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(3), 643.
  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 154.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Journal of Neurology and Neuroscience, 14(1), 1-2.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 73-78.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of the Brazilian Chemical Society, 24, 1551-1556.
  • Zi
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. European Journal of Medicinal Chemistry, 218, 113398.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2051.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1084-1089.
  • Identification and functional characterization of indole-3-acetamide-mediated IAA biosynthesis in plant-associated Fusarium species. Fungal Genetics and Biology, 74, 21-30.
  • 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. Molbank, 2022(1), M1324.
  • Mor, M., et al. (2004). Antioxidant and cytoprotective activity of indole derivatives related to melatonin. In Melatonin and its analogs (pp. 431-438). Springer, Boston, MA.
  • Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Physical Chemistry Chemical Physics, 17(30), 19856-19865.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(21), 7930.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.

Sources

Validation & Comparative

comparative analysis of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic Acid in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (CAS: 176646-90-5) represents a critical scaffold in the development of excitatory amino acid receptor antagonists, specifically targeting the NMDA receptor glycine-binding site (GlyB) . While the parent compound, indole-2-carboxylic acid (I2CA), serves as a fundamental competitive antagonist, the introduction of a 3-substituent significantly alters physicochemical properties, blood-brain barrier (BBB) permeability, and receptor affinity.

This guide provides a technical comparison of the 3-(Carbamoylmethyl) derivative against its primary functional analogs: the 3-(Carboxymethyl) (di-acid) pharmacophore and the unsubstituted parent. We analyze the structural activity relationships (SAR), synthetic utility, and experimental protocols required for validating these compounds in neuropharmacological assays.

Chemical & Physical Profile Comparison

The 3-position substituent on the indole-2-carboxylic acid core is the primary determinant of metabolic stability and solubility. The carbamoylmethyl (acetamide) group introduces a non-ionizable hydrogen bond donor/acceptor motif, distinct from the ionizable carboxylate found in many active NMDA antagonists (e.g., SC-49648).

Table 1: Physicochemical & Functional Comparison

Feature3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid 3-(Carboxymethyl)-1H-indole-2-carboxylic acid Indole-2-carboxylic acid (Parent)
Functional Group (C3) Acetamide (

)
Acetic Acid (

)
Hydrogen (

)
Primary Utility Prodrug design / H-bond networkingActive Pharmacophore (NMDA)Core Scaffold / Fragment
pKa (Acidic) ~3.8 (2-COOH only)~3.5 (2-COOH) & ~4.5 (3-COOH)~3.9 (2-COOH)
LogP (Predicted) 0.7 - 1.2 (Moderate Polarity)0.2 - 0.5 (High Polarity)2.1 (Lipophilic)
BBB Permeability Enhanced: Amide masks negative chargePoor: Dianionic at pH 7.4Moderate: Monoanionic
Metabolic Fate Hydrolysis to carboxylic acidStable / GlucuronidationHydroxylation / Conjugation

Analyst Insight: The Carboxymethyl derivative is often the potent species in vitro because the distal carboxylate mimics the glutamate/glycine terminal acid. However, the Carbamoylmethyl derivative is frequently explored to improve in vivo bioavailability by neutralizing the second negative charge, acting effectively as a bioisostere or prodrug that can penetrate the CNS before metabolic hydrolysis.

Structural Activity Relationship (SAR) & Mechanism

To understand the utility of the carbamoylmethyl derivative, one must visualize the NMDA Glycine binding pocket. The 2-carboxylic acid is non-negotiable; it creates an ionic bridge with Arg523 (NR1 subunit). The 3-position projects into a hydrophobic accessory pocket where H-bonding determines selectivity.

Diagram 1: SAR Logic & Binding Mode

The following diagram illustrates the functional divergence between the amide and acid derivatives in the receptor pocket.

SAR_Logic Core Indole-2-COOH Core Pos2 Pos 2: Carboxylic Acid (Essential) Core->Pos2 Pos3 Pos 3: Substituent Core->Pos3 Interaction1 Ionic Bond: Arg523 Pos2->Interaction1 Critical Anchor Amide Carbamoylmethyl (-CONH2) (Target Compound) Pos3->Amide Acid Carboxymethyl (-COOH) (Active Metabolite) Pos3->Acid Interaction2 H-Bond Donor/Acceptor (Accessory Pocket) Amide->Interaction2 Neutral H-Bond BBB BBB Penetration (Lipophilicity) Amide->BBB High Permeability Acid->Interaction2 Ionic Interaction Acid->BBB Low Permeability

Caption: SAR comparison showing the trade-off between receptor affinity (Acid form) and bioavailability (Amide form).

Synthetic Utility & Experimental Protocols

The synthesis of 3-(carbamoylmethyl)-1H-indole-2-carboxylic acid is more challenging than the acid form due to the lability of the amide under the harsh Fischer Indole conditions.

Protocol A: Synthesis via Fischer Indole (Optimized)

Context: Direct cyclization often hydrolyzes amides. This protocol uses a mild Japp-Klingemann approach followed by careful hydrolysis.

  • Preparation of Hydrazone:

    • React aniline (or substituted aniline) with ethyl 2-ethyl-3-oxobutanoate derivatives under diazotization conditions (

      
      , 
      
      
      
      ).
  • Cyclization:

    • Reflux the resulting hydrazone in polyphosphoric acid (PPA) or formic acid to yield the ethyl 3-(carbamoylmethyl)-indole-2-carboxylate.

    • Note: Using

      
       in acetic acid is a milder alternative if the amide is sensitive.
      
  • Selective Hydrolysis (The Critical Step):

    • The goal is to hydrolyze the 2-ester without hydrolyzing the 3-amide.

    • Reagent:

      
       (1.1 eq) in 
      
      
      
      (3:1).
    • Condition: Stir at

      
       to Room Temperature. Monitor by TLC. Avoid reflux, which converts the amide to the di-acid.
      
    • Workup: Acidify carefully to pH 3-4 with

      
      . The product precipitates.
      
Protocol B: Validation Assay (NMDA Glycine Site Binding)

To verify if the compound acts as an antagonist or prodrug, an in vitro binding assay is required.

  • System: Rat cortical membrane homogenates.

  • Radioligand:

    
     or 
    
    
    
    (high affinity antagonist).
  • Procedure:

    • Incubate membranes (200 µg protein) with 10 nM radioligand and varying concentrations (

      
       to 
      
      
      
      M) of the test compound.
    • Buffer: 50 mM Tris-acetate (pH 7.4).

    • Incubation: 60 min at

      
       (to prevent enzymatic degradation of the amide).
      
    • Termination: Rapid filtration over glass fiber filters (GF/B) pre-soaked in 0.1% polyethyleneimine.

    • Data Analysis: Calculate

      
       and 
      
      
      
      .
    • Expectation: The amide will show lower affinity (

      
       in µM range) compared to the free acid (
      
      
      
      in nM range), confirming its role as a prodrug or weak partial agonist.
Diagram 2: Synthetic Workflow

Synthesis_Workflow Start Starting Material: Aniline + Beta-Keto Ester deriv. Step1 1. Japp-Klingemann (Diazotization) Start->Step1 Intermediate Arylhydrazone Intermediate Step1->Intermediate Step2 2. Fischer Cyclization (PPA or ZnCl2) Intermediate->Step2 Scaffold Ethyl 3-(carbamoylmethyl) -indole-2-carboxylate Step2->Scaffold Step3 3. Selective Hydrolysis (LiOH, 0°C) Scaffold->Step3 Final Target: 3-(Carbamoylmethyl)-1H -indole-2-carboxylic acid Step3->Final Controlled Conditions SideProduct Side Product: Di-acid derivative (Over-hydrolysis) Step3->SideProduct High Temp Excess Base

Caption: Synthetic pathway emphasizing the critical selective hydrolysis step to preserve the amide.

References
  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[1] Science, 243(4898), 1611-1613.[1] Link

  • Mollova, Y., et al. (2022).[2] Synthesis of 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. Molbank, 2022(1), M1323. Link

  • Salituro, F. G., et al. (1992). 3-(2-Carboxyethyl)indole-2-carboxylic acids as potent antagonists of the glycine site on the NMDA receptor. Journal of Medicinal Chemistry, 35(10), 1791-1799. Link

  • PubChem Compound Summary. (2024). 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (CID 68500433).[3] National Center for Biotechnology Information. Link

  • Gray, N. M., et al. (1991). Bioisosteres of the indole-2-carboxylate NMDA glycine antagonists. Journal of Medicinal Chemistry, 34(4), 1283-1292. Link

Sources

Cross-Reactivity Profile of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (CAS 176646-90-5) is a functionalized indole derivative characterized by a carboxylic acid at the C2 position and an acetamide (carbamoylmethyl) group at the C3 position. Structurally, it represents a hybridized scaffold sharing pharmacophores with Indole-3-acetic acid (IAA) , Indole-3-acetamide (IAM) , and various indole-based pharmaceutical impurities.

In the context of immunoassay development and therapeutic drug monitoring (TDM), understanding the cross-reactivity (CR) profile of this compound is critical. Its structural proximity to endogenous indoles and synthetic precursors poses a risk of false positives in competitive ELISAs targeting auxin derivatives or specific indole-based drugs.

This guide provides an in-depth technical analysis of the compound's immunogenic potential, comparing its performance as an interferent against standard analytes and detailing the experimental protocols required to validate its specificity.

Part 1: Structural Analysis & Predicted Cross-Reactivity

The cross-reactivity of an antibody is dictated by its recognition of specific epitopes—molecular shapes and charge distributions on the antigen. 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid presents a unique "dual-epitope" challenge.

Comparative Epitope Mapping
Feature3-(Carbamoylmethyl)-1H-indole-2-carboxylic acidIndole-3-acetic acid (IAA)Indole-3-acetamide (IAM)Tryptophan (Trp)
Core Scaffold Indole (Benzopyrrole)IndoleIndoleIndole
C2 Substituent -COOH (Carboxylic Acid) -H (Hydrogen)-H (Hydrogen)-H (Hydrogen)
C3 Side Chain -CH₂-CONH₂ (Acetamide) -CH₂-COOH (Acetic Acid)-CH₂-CONH₂ (Acetamide)-CH₂-CH(NH₂)-COOH
Electronic Character Acidic (C2) + Polar Neutral (C3)Acidic (C3)Polar Neutral (C3)Zwitterionic
Predicted CR Risk Primary Analyte / Interferent Low to Moderate High Negligible
Mechanism of Interference
  • Vs. Indole-3-acetamide (IAM) Assays: The C3-acetamide side chain is identical. Antibodies raised against IAM (conjugated via the indole nitrogen) may show high cross-reactivity (>10%) with 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid, as the C2-COOH may not sufficiently disrupt the binding pocket if the antibody is C3-specific.

  • Vs. Indole-3-acetic acid (IAA) Assays: Most IAA antibodies target the C3-acetic acid moiety. The replacement of the acid with an amide (acetamide) usually reduces binding significantly (<1% CR). However, the C2-COOH introduces negative charge repulsion, further lowering affinity. Predicted CR: <0.1% .

  • Vs. Tryptophan Assays: The bulky amino acid side chain of Tryptophan is distinct. The lack of an alpha-amino group in our compound makes cross-reactivity negligible (<0.01%) .

Part 2: Experimental Validation Protocols

To definitively establish the cross-reactivity profile, researchers must perform a Competitive Inhibition Immunoassay . This protocol is self-validating, ensuring that observed signals are due to specific binding competition rather than matrix effects.

Protocol: Determination of % Cross-Reactivity (%CR)

Objective: Quantify the concentration of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid required to displace 50% of the tracer from the antibody, compared to the target analyte.

Materials:

  • Solid Phase: 96-well microplate coated with Goat Anti-Rabbit IgG.

  • Primary Antibody: Rabbit anti-Indole-Target (e.g., Anti-IAM or Anti-Drug).

  • Tracer: Target-HRP conjugate.

  • Standards: Target Analyte (0.1 – 1000 ng/mL).

  • Interferent: 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (0.1 – 10,000 ng/mL).

Workflow:

  • Preparation: Dissolve 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid in DMSO (stock) and dilute in Assay Buffer (PBS + 0.1% BSA). Note: Ensure final DMSO <1% to prevent solvent interference.

  • Incubation: Add 50 µL of Standard or Interferent + 50 µL of Tracer + 50 µL of Primary Antibody to wells. Incubate for 2 hours at RT with shaking (500 rpm).

  • Wash: Aspirate and wash 4x with Wash Buffer (PBS + 0.05% Tween-20).

  • Detection: Add 100 µL TMB Substrate. Incubate 20 min. Stop with 100 µL 1M HCl.

  • Analysis: Measure OD450. Plot B/B0% vs. Log(Concentration).

Calculation:



  • Interpretation:

    • >100%: Interferent binds better than target (Superspecificity).

    • 1 - 100%: Significant cross-reactivity (Interference likely).

    • <0.1%: Negligible cross-reactivity (Specific).

Part 3: Performance Comparison vs. Alternatives

When detection specificity is paramount, Immunoassays (ELISA) must be compared with Chromatographic methods (LC-MS/MS).

Technology Comparison Table
FeatureImmunoassay (ELISA)LC-MS/MS (Alternative)
Detection Principle Antibody-Antigen BindingMass-to-Charge Ratio (m/z)
Specificity for 3-(Carbamoylmethyl)-... Variable (Depends on antibody quality)Absolute (Retention Time + Transitions)
Cross-Reactivity Risk High (with IAM/IAA analogs)None (Separated by HPLC)
Sensitivity pg/mL rangefg/mL to pg/mL range
Throughput High (96 samples/run)Moderate (Serial injection)
Cost per Sample Low (<$5)High (>$50)
Strategic Recommendation
  • Use ELISA for high-throughput screening of total indole derivatives if the antibody has broad specificity (Group-specific assay).

  • Use LC-MS/MS if you need to distinguish 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid from its des-carboxy analogs (IAM) or hydrolysis products (Indole-2-carboxylic acid). The mass shift of +44 Da (COOH group) makes it easily resolvable in Mass Spectrometry.

Part 4: Visualization of Cross-Reactivity Logic

The following diagram illustrates the decision matrix for evaluating the cross-reactivity of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid in a drug development pipeline.

CrossReactivityWorkflow Start Test Compound: 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid AssaySelection Select Primary Assay Target (e.g., IAA, IAM, Drug X) Start->AssaySelection StructureCheck Structural Homology Check AssaySelection->StructureCheck HighRisk High Risk: C3-Acetamide Match (IAM) StructureCheck->HighRisk Target = IAM LowRisk Low Risk: C3-Acetic Acid Mismatch (IAA) StructureCheck->LowRisk Target = IAA/Trp ExpValidation Experimental Validation (IC50 Determination) HighRisk->ExpValidation LowRisk->ExpValidation ResultHigh High CR (>10%) False Positive Likely ExpValidation->ResultHigh IC50(Interferent) ≈ IC50(Target) ResultLow Low CR (<0.1%) Assay Specific ExpValidation->ResultLow IC50(Interferent) >> IC50(Target) ActionLCMS Switch to LC-MS/MS for Confirmation ResultHigh->ActionLCMS

Caption: Decision matrix for assessing immunogenic interference of indole-2-carboxylic acid derivatives.

References

  • Tiwari, S. et al. (2023). Auxin signaling and conjugation: Structural insights into antibody specificity. Journal of Plant Growth Regulation.

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science.

  • PubChem Compound Summary. (2024). 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (CID 68500433). National Center for Biotechnology Information.

  • Sigma-Aldrich. (2024). Indole-2-carboxylic acid derivatives: Product Specification and Impurity Profiling. Merck KGaA.

A Researcher's Guide to Benchmarking Novel IKKβ Inhibitors: A Comparative Analysis of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the robust evaluation of a novel inhibitor is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (herein referred to as Compound X) against established inhibitors of IκB kinase β (IKKβ). IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory responses, immune function, and cell survival.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer, making IKKβ a compelling therapeutic target.[3][4]

This document will provide an in-depth comparison of Compound X with known IKKβ inhibitors, supported by detailed experimental protocols and illustrative data. The methodologies described are designed to be self-validating, ensuring the scientific rigor of your findings.

The NF-κB Signaling Pathway: The Central Role of IKKβ

The canonical NF-κB pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1).[2] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation, the IKK complex, consisting of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO, is activated. IKKβ plays a predominant role in this complex by phosphorylating IκBα at specific serine residues (Ser32 and Ser36).[2] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival.[3]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates NFkB_IkBa NF-κB/IκBα IKK_complex->NFkB_IkBa Phosphorylates IκBα IkBa_P P-IκBα NFkB_IkBa->IkBa_P Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation NFkB NF-κB Proteasome->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene_expression Gene Expression (Inflammation, Survival) DNA->Gene_expression Promotes Transcription

Figure 1: The Canonical NF-κB Signaling Pathway.

Comparative Analysis of IKKβ Inhibitors

A thorough benchmarking study requires comparison against well-characterized inhibitors with distinct mechanisms of action. For this guide, we will compare our hypothetical Compound X against two established IKKβ inhibitors: TPCA-1, an ATP-competitive inhibitor, and BMS-345541, an allosteric inhibitor.

InhibitorMechanism of ActionReported IC50 for IKKβSelectivity Profile
Compound X To be determinedTo be determinedTo be determined
TPCA-1 ATP-competitive17.9 nM~22-fold selective for IKKβ over IKKα[5]
BMS-345541 Allosteric0.3 µM~13-fold selective for IKKβ over IKKα[5][6]

Table 1: Profile of IKKβ Inhibitors for Comparative Benchmarking.

Experimental Protocols for Benchmarking Compound X

The following section outlines a step-by-step workflow for characterizing and benchmarking Compound X.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_selectivity Selectivity & Toxicity A1 IKKβ Kinase Assay (IC50 Determination) A2 Mechanism of Inhibition Studies A1->A2 B1 IκBα Phosphorylation Assay (Western Blot) A2->B1 B2 NF-κB Nuclear Translocation (Immunofluorescence) B1->B2 B3 NF-κB Reporter Gene Assay (Luciferase) B2->B3 C1 Kinome-wide Selectivity Profiling B3->C1 C2 Cell Viability Assay (e.g., MTT) C1->C2

Figure 2: Experimental Workflow for Inhibitor Benchmarking.

a. IKKβ Kinase Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The ADP-Glo™ Kinase Assay is a robust method for this determination.[7]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA. Prepare serial dilutions of Compound X, TPCA-1, and BMS-345541.

  • Kinase Reaction: In a 96-well plate, add 5 µL of recombinant human IKKβ enzyme, 5 µL of the inhibitor dilution (or DMSO as a vehicle control), and 10 µL of a substrate/ATP mix (containing IκBα peptide substrate and ATP at its Km concentration).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

b. Mechanism of Inhibition Studies

To understand how Compound X interacts with IKKβ, it's essential to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[9][10] This can be achieved by measuring the IC50 at varying ATP concentrations.

Protocol:

  • Perform the IKKβ Kinase Assay as described above.

  • Repeat the assay with multiple fixed concentrations of ATP, ranging from below to above the Km value of ATP for IKKβ.

  • Plot the resulting IC50 values against the ATP concentration. A competitive inhibitor will show a linear increase in IC50 with increasing ATP concentration, while a non-competitive inhibitor's IC50 will be independent of the ATP concentration.

a. Inhibition of IκBα Phosphorylation (Western Blot)

This assay directly assesses the ability of Compound X to inhibit IKKβ activity in a cellular context.

Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293 or HeLa) and grow to 70-80% confluency. Pre-treat the cells with various concentrations of Compound X, TPCA-1, or BMS-345541 for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes to activate the NF-κB pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities to determine the ratio of phosphorylated to total IκBα.

b. NF-κB Nuclear Translocation (Immunofluorescence)

This imaging-based assay visualizes the inhibition of NF-κB's movement into the nucleus.

Protocol:

  • Cell Culture on Coverslips: Plate cells on sterile coverslips in a multi-well plate.

  • Treatment and Stimulation: Pre-treat and stimulate the cells as described for the Western blot protocol.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to assess the extent of nuclear translocation.[11]

c. NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.[12]

Protocol:

  • Transfection: Co-transfect cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation: After 24-48 hours, pre-treat the cells with inhibitors and then stimulate with TNF-α.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

a. Kinome-wide Selectivity Profiling

To evaluate the specificity of Compound X, it should be screened against a broad panel of kinases.[13][14] This is crucial for identifying potential off-target effects. This service is often outsourced to specialized companies.

b. Cell Viability Assay

It is important to ensure that the observed inhibitory effects are not due to cytotoxicity. The MTT assay is a common method for this.[12]

Protocol:

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of Compound X for the same duration as the cell-based assays.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Illustrative Data and Interpretation

The following table presents hypothetical data from the benchmarking experiments.

AssayCompound XTPCA-1BMS-345541
IKKβ IC50 (nM) 2518310
IκBα Phosphorylation EC50 (µM) 0.50.32.5
NF-κB Reporter EC50 (µM) 0.60.42.8
Cell Viability CC50 (µM) > 50> 50> 50

Table 2: Hypothetical Benchmarking Data.

Interpretation of Hypothetical Data:

In this hypothetical scenario, Compound X demonstrates potent inhibition of IKKβ in a biochemical assay, with an IC50 comparable to the ATP-competitive inhibitor TPCA-1 and significantly more potent than the allosteric inhibitor BMS-345541. This potency translates well to cell-based assays, where Compound X effectively inhibits IκBα phosphorylation and subsequent NF-κB transcriptional activity at sub-micromolar concentrations. Importantly, Compound X does not exhibit significant cytotoxicity at concentrations well above its effective dose, indicating a favorable therapeutic window. Further studies on its mechanism of action and kinome-wide selectivity would be the next logical steps.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of a novel IKKβ inhibitor, 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (Compound X). By systematically evaluating its biochemical potency, cellular efficacy, mechanism of action, and selectivity against established inhibitors, researchers can generate a high-quality data package to support further drug development efforts. The application of these self-validating protocols will ensure the scientific integrity of the findings and provide a clear path forward for this promising compound.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Prescott, J. A., & Cook, S. J. (2018). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cancers, 10(8), 259. [Link]

  • Li, M. H., & Sun, H. B. (2018). A novel allosteric inhibitor that prevents IKKβ activation. Acta Pharmacologica Sinica, 39(12), 1968–1970. [Link]

  • Xu, J., Zhou, W., Yang, F., Chen, G., Li, H., & Li, W. (2021). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. European Journal of Medicinal Chemistry, 223, 113654. [Link]

  • van der Wouden, P. A., van de Bunt, M., & Al-Hashimi, H. M. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 171(1), 11-23. [Link]

  • Mittal, A., Williams, R., & Larner, A. C. (2010). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 5(6), e11191. [Link]

  • Lee, J. Y., Kim, J. H., & Lee, Y. S. (2008). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. Molecules and Cells, 25(1), 126-133. [Link]

  • Zhang, Y., Chen, J., Li, Y., Wu, J., & Wang, Y. (2022). The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. Journal of Biomolecular Structure and Dynamics, 40(1), 1-13. [Link]

  • Copeland, R. A. (2016). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(5), 513-528. [Link]

  • Biology LibreTexts. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • Chemistry Stack Exchange. (2015). How to determine enzyme inhibitor efficacy?. [Link]

  • Xu, R. M., et al. (2011). Crystal structure of inhibitor of κB kinase β (IKKβ). Cell Research, 21(11), 1649–1652. [Link]

  • Peet, G. W., & Li, J. (1999). IκB Kinases α and β Show a Random Sequential Kinetic Mechanism and Are Inhibited by Staurosporine and Quercetin*. Journal of Biological Chemistry, 274(46), 32655-32661. [Link]

  • Weidner, T., et al. (2016). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. International Journal of Molecular Sciences, 17(7), 1079. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Indole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of the molecular docking performance of various indole derivatives against key protein targets implicated in cancer. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer field-proven insights and a rigorous, self-validating framework for conducting and interpreting comparative docking studies. We will explore the causal logic behind experimental choices, present detailed methodologies, and summarize quantitative data to facilitate objective comparison.

The Indole Scaffold: A Privileged Structure in Oncology

The indole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a versatile template for drug design.[1][2] In oncology, indole derivatives have emerged as promising therapeutic agents by targeting various key proteins involved in cancer cell proliferation, survival, and metastasis.[2][3] Two of the most extensively studied targets for indole-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and tubulin.[4][5][6]

Epidermal Growth Factor Receptor (EGFR): A member of the tyrosine kinase family, EGFR plays a crucial role in regulating cell growth and differentiation.[4] Its overexpression or mutation is a hallmark of several cancers, including non-small-cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[4][7] Indole derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling pathways.[3][8]

Tubulin: This protein is the fundamental component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.[5] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[9] Indole derivatives can bind to the colchicine-binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[5][10]

The Power of In Silico Screening: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an indole derivative) when bound to a second (a receptor, typically a protein target) to form a stable complex.[11][12] This method is instrumental in drug discovery for:

  • Hit Identification: Rapidly screening large virtual libraries of compounds to identify potential binders.[13]

  • Lead Optimization: Guiding the modification of a known active compound to improve its binding affinity and selectivity.[13]

  • Understanding Binding Mechanisms: Elucidating the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand-receptor recognition.[13]

The core principle of molecular docking involves a search algorithm to generate various poses of the ligand within the receptor's binding site and a scoring function to evaluate the fitness of each pose.[14] A lower docking score generally indicates a more favorable binding affinity.[15]

Comparative Docking Analysis: A Head-to-Head Evaluation

This section presents a comparative analysis of the docking performance of various indole derivatives against EGFR and tubulin. The data is synthesized from multiple studies to provide a broad overview of the structure-activity relationships (SAR) that govern their binding affinities.

Indole Derivatives as EGFR Inhibitors

The ATP-binding pocket of EGFR is the primary target for many small-molecule inhibitors. Docking studies consistently reveal that the indole scaffold can effectively occupy this pocket, forming key interactions with residues such as Met793.[7]

Table 1: Comparative Docking Scores of Indole Derivatives against EGFR

Compound ClassRepresentative DerivativeTarget PDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Indole-3-Mannich basesIM_231M17Not explicitly stated, but showed favorable interactionsMet793[7]
5-chloro-indole-2-carboxylates3eNot specified-10.40Not specified[16]
Pyrazolinyl-IndolesHD05Not specifiedNot explicitly stated, but showed significant activityNot specified[4]
N-benzyl indole-3-carboxaldehyde hydrazonesCompound 5bNot specified-10.523Not specified[3]
Indoline derivativesHNPMINot specifiedNot explicitly stated, but showed best score among tested compoundsLys721[8]
Indole-penta-heterocycles10bNot specified-8.9 (delta G)Binds to ATP pocket[17]
Indole assimilated pyrazolines4fNot specified-5.212Not specified[18]

Note: Direct comparison of docking scores across different studies should be done with caution due to variations in software, scoring functions, and protein preparation protocols.

The data suggests that substitutions on the indole ring significantly influence the binding affinity. For instance, electron-donating groups on the phenyl ring of indole-3-Mannich bases were shown to enhance interactions with crucial residues in the EGFR active site.[7]

Indole Derivatives as Tubulin Inhibitors

The colchicine-binding site on tubulin is a well-established target for microtubule-destabilizing agents. Docking studies have been instrumental in identifying indole derivatives that can effectively occupy this site and disrupt tubulin polymerization.[5][10]

Table 2: Comparative Docking Data of Indole Derivatives against Tubulin

Compound ClassRepresentative DerivativeTarget PDB IDIC50 (Tubulin Polymerization)Docking InsightsReference
Indole-based 1,2,4-triazoles9pNot specified8.3 µMOccupies the colchicine-site[10]
Indole-modified Latonduines1 and 31SAOMore potent than colchicineHigh affinity for the α/β tubulin interface[9]
Indole-acrylamide derivativesCompound 1Not specified5.0 µMForms hydrogen bonds with βAsn258 and βCys241[2][5]
6-aryl-3-aroyl-indolesCompound 5Not specified0.57 µMBinds effectively to the colchicine site[5]
2,3-diarylindolesCompound 201SA0Not specifiedBinds to the colchicine binding site[6]

These studies highlight the versatility of the indole scaffold in targeting the colchicine-binding site. The specific substitutions and their spatial arrangement are critical for achieving high-affinity binding and potent inhibition of tubulin polymerization.

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of any computational study hinges on a robust and well-documented methodology. The following section outlines a detailed, step-by-step protocol for a comparative molecular docking study, incorporating best practices for ensuring scientific integrity.

Molecular Docking Workflow

A typical molecular docking workflow comprises several key stages, from target and ligand preparation to the final analysis of results.

G cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Validation PDB 1. Protein Preparation (e.g., PDB ID: 1M17 for EGFR) Ligand 2. Ligand Preparation (Indole Derivatives) Grid 3. Grid Generation (Define Binding Site) Ligand->Grid Dock 4. Molecular Docking (e.g., AutoDock, Glide) Grid->Dock Score 5. Scoring & Ranking (Binding Energy Calculation) Dock->Score Analysis 6. Pose Analysis (Interaction Visualization) Score->Analysis Validation 7. Validation (RMSD, Experimental Data) Analysis->Validation

Caption: A typical molecular docking experimental workflow.

Step-by-Step Methodology:

  • Protein Preparation:

    • Source: Obtain the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). For example, PDB ID 1M17 can be used for EGFR complexed with erlotinib.[7]

    • Preprocessing: Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign appropriate atom types and charges. This step is crucial for accurate force field calculations.

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structures of the indole derivatives and convert them to 3D structures.

    • Energy Minimization: Optimize the ligand geometries to their lowest energy conformation using a suitable force field (e.g., MMFF94). This ensures that the starting ligand structures are energetically favorable.[16]

  • Grid Generation:

    • Define a grid box that encompasses the active site of the protein. The dimensions of the grid should be sufficient to allow the ligand to rotate and translate freely. The grid is typically centered on the co-crystallized ligand or a known binding pocket.[16]

  • Molecular Docking Simulation:

    • Algorithm Selection: Choose a suitable docking algorithm. Popular choices include AutoDock, Glide, and GOLD.[16][19] These algorithms use different search methods, such as genetic algorithms or Monte Carlo simulations, to explore the conformational space of the ligand.[13]

    • Execution: Run the docking simulation to generate a series of possible binding poses for each ligand.

  • Scoring and Ranking:

    • The docking program will calculate a binding energy or a docking score for each generated pose. These scores are used to rank the poses, with the lowest energy pose typically representing the most likely binding mode.[15]

  • Pose Analysis:

    • Visualize the top-ranked poses to analyze the intermolecular interactions between the ligand and the protein. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

  • Validation:

    • Re-docking: A crucial validation step is to extract the co-crystallized ligand from the protein structure and re-dock it into the binding site. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose should ideally be less than 2.0 Å.[20][21]

    • Comparison with Known Binders: Dock known inhibitors or substrates of the target protein alongside the test compounds. The docking scores of the known binders should correlate with their experimentally determined activities (e.g., IC50 values).[20]

    • Use of Multiple Scoring Functions: To reduce bias from a single scoring function, it is advisable to score the docked poses using different scoring functions or even different docking programs.[19]

    • Experimental Validation: Ultimately, computational predictions must be validated through experimental binding assays.[22]

Signaling Pathway Visualization

To provide context for the importance of targeting EGFR, the following diagram illustrates a simplified EGFR signaling pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Indole Indole Derivative (Inhibitor) Indole->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of indole derivatives.

Conclusion and Future Perspectives

Comparative molecular docking is a powerful and cost-effective tool for the rational design and discovery of novel indole-based anticancer agents. This guide has provided a comprehensive framework for conducting and interpreting such studies, emphasizing scientific rigor and a deep understanding of the underlying principles. The data presented herein demonstrates the potential of the indole scaffold to effectively target key oncogenic proteins like EGFR and tubulin.

Future research in this area should focus on integrating more advanced computational techniques, such as molecular dynamics simulations, to account for protein flexibility and provide a more dynamic picture of ligand-receptor interactions.[12] Furthermore, the continued synergy between computational predictions and experimental validation will be paramount in translating these promising in silico findings into clinically effective cancer therapies.

References

  • Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Basics, types and applications of molecular docking: A review. IP International Journal of Comprehensive and Advanced Pharmacology. Available at: [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. Available at: [Link]

  • Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. Preprints.org. Available at: [Link]

  • Molecular interaction study of novel indoline derivatives with EGFR-kinase domain using multiple computational analysis. Taylor & Francis Online. Available at: [Link]

  • How can I validate docking result without a co-crystallized ligand?. ResearchGate. Available at: [Link]

  • Molecular Docking: A structure-based drug designing approach. JSciMed Central. Available at: [Link]

  • How to validate the molecular docking results ?. ResearchGate. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]

  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. Available at: [Link]

  • QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer. Physical Chemistry Research. Available at: [Link]

  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. ACS Publications. Available at: [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. ScienceDirect. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Available at: [Link]

  • Interaction of norsecurinine-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study. Open Exploration Publishing. Available at: [Link]

  • Key Topics in Molecular Docking for Drug Design. PMC. Available at: [Link]

  • Target-based anticancer indole derivatives and insight into structure-activity relationship. Semantic Scholar. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • Investigating the Activity of Indole-2-on Derivative Src Kinase Inhibitors Against Chronic Myeloid Leukemia Cells. Bentham Science Publishers. Available at: [Link]

  • MOLECULAR DOCKING ANALYSIS OF COMPARISON BETWEEN INDOLE ALKALOID COMPOUNDS FROM CATHARANTHUS ROSEUS WITH THE TARGETS FOR BREAST CANCER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. Available at: [Link]

  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Connect Journals. Available at: [Link]

  • DOCKING STUDIES OF INDOLE ASSIMILATED PYRAZOLINE MOLECULAR HYBRIDS: DESIGN, SYNTHESIS AS ANTIINFLAMMATORY AGENTS AND ANTICANCER. Journal of Advanced Scientific Research. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of best practices in laboratory waste management.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid is not a benign substance; its hazard profile necessitates careful handling to protect laboratory personnel and the environment. The primary risks are associated with direct contact and inhalation.[1][2]

According to its Safety Data Sheet (SDS), the compound is classified under the Globally Harmonized System (GHS) with several key hazards.[1][3] This classification is the foundation of our disposal protocol, as it dictates the required personal protective equipment (PPE), segregation practices, and ultimate disposal route.

Table 1: GHS Hazard Profile of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1][3][4]
Skin IrritationCategory 2WarningH315: Causes skin irritation[1][2][3][4]
Serious Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[1][2][3][4]

Causality Behind Precautions:

  • The skin and eye irritation classifications (H315, H319) mandate the use of nitrile gloves and safety goggles to prevent painful and potentially damaging chemical burns.[1][2]

  • The potential for respiratory irritation (H335) requires that this compound, especially in its powdered form, be handled in a well-ventilated area or a chemical fume hood to prevent inhalation.[2][3]

  • Its oral toxicity (H302) underscores the critical importance of preventing its release into the environment, where it could contaminate water sources.[1] Therefore, sewer disposal is strictly prohibited .[5][6]

Core Principles for Chemical Waste Management

The disposal of any single chemical is governed by a broader framework of laboratory safety. Adhering to these principles ensures compliance and minimizes risk.

  • Waste Minimization: The most effective disposal strategy is to prevent waste generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals, reducing the scale of experiments, and ensuring surplus chemicals are shared with other labs when possible.[5][7][8]

  • Segregation: Never mix incompatible waste streams. 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid waste must be segregated from other chemical classes, particularly strong oxidizing agents, to prevent hazardous reactions.[2] It must also be kept separate from liquid waste, sharps, and regular trash.[9][10]

  • Regulatory Compliance: All chemical waste is regulated from the point of generation to its final disposal.[7] This protocol is designed to align with guidelines from regulatory bodies like the Environmental Protection Agency (EPA) and best practices from leading research institutions.

Step-by-Step Disposal Protocol

This protocol outlines the validated procedure for collecting and disposing of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid waste within a laboratory setting.

3.1. Required Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A standard laboratory coat.[3]

3.2. Waste Collection and Segregation

  • Designate a Waste Container: Use a container specifically designated for solid hazardous chemical waste. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar), be in good condition, and have a secure, leak-proof lid.[7][11][12]

  • Collect the Waste:

    • For pure, unused, or expired product, transfer the entire original container into the designated solid waste stream.

    • For contaminated materials (e.g., weighing paper, paper towels used for minor spills), place them directly into the designated solid hazardous waste container.

  • Segregate Incompatibles: Ensure the waste container for this compound does not contain incompatible materials like strong oxidizing agents.[2] All waste should be collected and stored based on compatibility.[13]

3.3. Container Labeling

Proper labeling is a critical, non-negotiable step for safety and regulatory compliance.

  • Affix a "HAZARDOUS WASTE" Label: As soon as the first item is placed in the container, it must be labeled.[12]

  • Identify Contents: Clearly write the full chemical name: "3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid". Do not use abbreviations or chemical formulas.[10]

  • List All Constituents: If other chemicals are present in the waste (e.g., on contaminated wipes), list them as well with their approximate percentages.[12]

  • Indicate Hazards: Mark the appropriate hazard boxes on the label (e.g., Irritant, Harmful).

3.4. Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory where the waste was generated.[7] This area should be under the control of laboratory personnel.

  • Secure Storage: Keep the container tightly closed except when adding waste.[7][12] Store it in a secondary containment bin to prevent spills from spreading and away from drains or sources of ignition.[3][9]

3.5. Arranging for Final Disposal

  • Contact EHS: Once the container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) or equivalent office to schedule a waste pickup.[7][11]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public hallways or between buildings.[10] This must be handled by trained EHS staff.

  • Preferred Disposal Method: The ultimate disposal method for this type of solid organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[14] This process ensures complete destruction of the compound, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid.

G start Waste Generation: 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check spill Emergency: Spill or Release start->spill container Step 2: Select a Compatible Solid Hazardous Waste Container ppe_check->container labeling Step 3: Label Container with 'HAZARDOUS WASTE' & Full Chemical Name container->labeling collection Step 4: Place Waste in Container (Pure solid or contaminated materials) labeling->collection storage Step 5: Store Sealed Container in Designated Satellite Accumulation Area collection->storage pickup Step 6: Request Pickup by Environmental Health & Safety (EHS) storage->pickup end Final Disposal: Incineration by Licensed Facility pickup->end spill_proc Follow Spill Cleanup Protocol: - Evacuate & Isolate - Use Spill Kit - Collect debris as hazardous waste spill->spill_proc spill_proc->collection Dispose of cleanup materials

Caption: Disposal workflow for 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or the dust is airborne.

  • Secure the Area: Restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Cleanup: For small spills of solid material, gently sweep up the material to avoid creating dust and place it in the labeled hazardous waste container.[15] Use absorbent pads for solutions. All cleanup materials must be disposed of as hazardous waste.[11]

  • Report: Report the incident to your laboratory supervisor and EHS office.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the lifecycle of laboratory chemicals is managed with the highest standards of care.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety. Retrieved from Vanderbilt University Medical Center website.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid.
  • Echemi. (n.d.). 3-(Carboxymethyl)-1H-indole-2-carboxylic acid Safety Data Sheets.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Matrix Scientific. (2017, February 6). Safety Data Sheet.
  • Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet, English.
  • Carl ROTH. (n.d.). Safety Data Sheet: ≥95 %.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: Indole-2-carboxylic acid.
  • Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • TCI Chemicals. (2025, March 14). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Indole-3-carboxylic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-3-carbamoyl-1H-indole-6-carboxylic acid.
  • PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • National Institutes of Health. (2014). NIH Waste Disposal Guide 2014: Chemical Waste.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.

Sources

Personal protective equipment for handling 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid

[1][2]

CAS Number: 176646-90-5 Signal Word: WARNING Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Harmful if Swallowed (Acute Tox. 4)[1][2]

Executive Summary & Technical Context

As a Senior Application Scientist, I emphasize that while 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid is a standard organic building block—often utilized in the synthesis of antiviral agents (e.g., HIV-1 integrase inhibitors) and kinase modulators—its handling requires strict adherence to particulate control.[1][2]

The primary risk vector for this compound is particulate inhalation and mucous membrane contact .[2] Like many indole-carboxylic acid derivatives, it is a solid organic acid that can carry a static charge, leading to "fines" or dust scattering during weighing.[1][2] This guide prioritizes containment over simple PPE usage to prevent sensitization and cross-contamination.[2]

Hazard Mechanism & Risk Assessment

Before selecting PPE, we must understand the causality of the hazard.

Hazard CodeDescriptionMechanism of Action
H335 May cause respiratory irritationFine organic dusts deposit in the upper respiratory tract, reacting with moisture to create localized acidic pH shifts, triggering inflammation.[1][2]
H319 Causes serious eye irritationPhysical abrasion from crystals combined with chemical irritation (acidic functionality) can cause corneal damage.[2]
H315 Causes skin irritationLipophilic indole core allows dermal interaction, while the carboxylic acid moiety causes surface irritation.[2]
H302 Harmful if swallowedSystemic toxicity upon ingestion; requires strict hygiene to prevent hand-to-mouth transfer.[1][2][3]
Personal Protective Equipment (PPE) Matrix

Effective safety is a redundant system. PPE is the final barrier, not the first.

A. Respiratory Protection (Critical)
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Weighing Enclosure .[2]

  • PPE Requirement: If fume hood work is impossible (e.g., equipment maintenance), use a Powered Air Purifying Respirator (PAPR) or a tight-fitting Full-Face Respirator with P100 cartridges .[1][2]

    • Why? N95 masks do not seal perfectly against facial hair and offer no eye protection against floating dust.

B. Dermal Protection [2]
  • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[2]

  • Technique: Double-gloving is mandatory when handling dry powder.[2]

    • Inner Glove: Standard Nitrile (4 mil).[2]

    • Outer Glove: Long-cuff Nitrile (6 mil minimum).[1][2]

    • Logic: The outer glove is sacrificial. If dust settles on it, strip it off inside the hood before touching door handles or notebooks.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect vented).[2]

  • Contraindication: Do NOT rely on standard safety glasses.[2] Fine powders can migrate around the gaps of safety glasses, especially if static electricity attracts the particles to the face.

D. Body Protection
  • Standard: Lab coat (buttoned/snapped fully).[2]

  • Enhanced: Disposable Tyvek® sleeves are recommended during dispensing to prevent dust accumulation on the wrists/forearms of the lab coat.

Visualization: PPE Selection Logic

PPE_LogicStartStart: Handling CAS 176646-90-5AssessAssess Operation TypeStart->AssessOpenOpen Powder Handling(Weighing/Transfer)Assess->OpenClosedClosed System(Solution in Flask)Assess->ClosedHoodIs Fume Hood Available?Open->HoodStandardPPEStandard PPE:Lab Coat + Safety Glasses + Nitrile GlovesClosed->StandardPPEEnhancedPPEEnhanced PPE:Splash Goggles + Double Nitrile Gloves + Tyvek SleevesHood->EnhancedPPEYesRespProtRespiratory Protection:P100 Respirator REQUIREDHood->RespProtNo (High Risk)ProceedProceed with OperationStandardPPE->ProceedEnhancedPPE->ProceedRespProt->EnhancedPPE

Figure 1: Decision matrix for selecting appropriate PPE based on engineering control availability.

Operational Protocol: Step-by-Step

This protocol mitigates the risk of static discharge and aerosolization.

Phase 1: Preparation
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic powders like 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid are prone to static buildup, which causes particles to "jump" and disperse.[1][2]

  • Gather Materials: Pre-weigh solvents. Have a solid waste container inside the hood.

Phase 2: Weighing & Transfer
  • Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves.

  • Open Container: Open the stock bottle only inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Dissolution (Best Practice): If possible, add the solvent to the solid in the weighing vessel immediately to trap the dust in solution before moving it to the reaction vessel.

Phase 3: Cleanup
  • Wipe Down: Use a wet paper towel (solvent-dampened) to wipe the balance area.[2] Do not dry sweep. [2]

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response & Disposal
Spill Response (Solid Powder)

If a spill occurs outside the fume hood:

  • Evacuate the immediate area (10 ft radius) to let dust settle (approx. 2 mins).[2]

  • Don PPE: Goggles + N95/P100 + Double Gloves.

  • Cover: Gently cover the spill with wet paper towels (water or ethanol) to prevent dust generation.

  • Scoop: Scoop up the wet material/towels.

  • Clean: Wipe the surface 3 times with soap and water.

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical residue in a container labeled "Hazardous Solid Waste - Toxic/Irritant." [1][2]

  • Liquid Waste: Dissolved material goes into "Organic Solvent Waste" (Non-Halogenated, unless halogenated solvents were used).[2]

  • Do not dispose of down the drain.[2]

Visualization: Spill Response Workflow

Spill_ResponseSpillSpill DetectedIsolateIsolate Area(Allow dust to settle)Spill->IsolatePPEDon PPE:Resp (P100) + GogglesIsolate->PPEMethodSelect MethodPPE->MethodDrySweepDry SweepMethod->DrySweepFORBIDDENWetWipeWet Wipe / CoverMethod->WetWipeREQUIREDDisposalHazardous WasteContainerWetWipe->Disposal

Figure 2: Critical workflow for managing solid powder spills to prevent inhalation hazards.[1][2]

References
  • PubChem . (2025).[2] Compound Summary: Indole-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.).[2] Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.